Product packaging for 4''-Hydroxyisojasminin(Cat. No.:CAS No. 1850419-05-4)

4''-Hydroxyisojasminin

Cat. No.: B605628
CAS No.: 1850419-05-4
M. Wt: 393.22 g/mol
InChI Key: UUHQXVOIOMTPSQ-FXRZFVDSSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ASMI is a cell-permeable cysteine selective, sensitive, and ratiometric fluorescent turn-on probe.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16INO2 B605628 4''-Hydroxyisojasminin CAS No. 1850419-05-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16NO2.HI/c1-3-17(19)20-16-8-6-14(7-9-16)4-5-15-10-12-18(2)13-11-15;/h3-13H,1H2,2H3;1H/q+1;/p-1/b5-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHQXVOIOMTPSQ-FXRZFVDSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C=C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC(=O)C=C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Analysis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic analysis of the styrylpyridinium dye, [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the characterization of similar organic compounds. The guide details the expected spectroscopic signatures based on data from analogous structures and outlines the experimental protocols for acquiring such data.

Styrylpyridinium dyes are a class of organic compounds known for their interesting photophysical properties, including their use as fluorescent probes and in nonlinear optical materials. The title compound features a donor-π-acceptor (D-π-A) architecture, where the phenyl prop-2-enoate group can act as part of the conjugated system, and the methylpyridinium moiety serves as a strong electron acceptor. This structure is expected to give rise to distinct spectroscopic characteristics.

Expected Spectroscopic Data

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Analogous Compounds

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Pyridinium-H (ortho to N⁺)8.5 - 8.8145 - 150
Pyridinium-H (meta to N⁺)7.8 - 8.2125 - 130
Ethenyl-H (α to pyridinium)7.2 - 7.6120 - 125
Ethenyl-H (β to pyridinium)7.5 - 7.9140 - 145
Phenyl-H (ortho to ethenyl)7.5 - 7.8128 - 132
Phenyl-H (ortho to prop-2-enoate)7.1 - 7.4120 - 124
N-CH₃~4.345 - 50
Prop-2-enoate (CH=CH₂)5.9 - 6.5128 - 135
Prop-2-enoate (C=O)-164 - 168

Note: Expected values are based on general knowledge of similar structures and data from related compounds.

Table 2: Representative Infrared (IR) Spectroscopy Data for Analogous Compounds

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C-H stretch (aromatic & vinyl)3000 - 3100Medium
C-H stretch (aliphatic, N-CH₃)2850 - 2950Medium-Weak
C=O stretch (ester)1710 - 1730Strong
C=C stretch (aromatic & vinyl)1580 - 1650Strong-Medium
C=N stretch (pyridinium ring)1450 - 1550Medium
C-O stretch (ester)1150 - 1250Strong

Note: Expected values are based on general knowledge of similar structures and data from related compounds.[1]

Table 3: Representative UV-Visible (UV-Vis) Spectroscopy Data for Analogous Compounds

Solvent Expected λ_max (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Methanol380 - 42025,000 - 40,000
Acetonitrile375 - 41525,000 - 40,000
Dichloromethane385 - 42525,000 - 40,000

Note: The absorption maximum is attributed to the π-π transition of the conjugated system. The position of λ_max can be sensitive to solvent polarity.[2][3][4]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the title compound, based on standard laboratory procedures for similar organic molecules.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in an NMR tube. The choice of solvent is crucial as the compound's solubility may vary.

  • Instrumentation: Use a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) or the residual solvent peak as an internal reference.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3 UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or water). A typical concentration is in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a reference. Scan the absorbance over a wavelength range that covers the expected absorption, typically from 200 to 800 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and, if the concentration is known accurately, calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel synthetic compound like [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MassSpec Mass Spectrometry Purification->MassSpec Data_Analysis Structural Elucidation NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MassSpec->Data_Analysis Reporting Publication / Report Data_Analysis->Reporting

Caption: Workflow for Spectroscopic Analysis.

Structural Interpretation of Spectroscopic Data

The combination of spectroscopic techniques provides a comprehensive structural characterization of the molecule.

  • NMR Spectroscopy is essential for determining the carbon-hydrogen framework. The ¹H NMR spectrum will confirm the presence and connectivity of the pyridinium, phenyl, and ethenyl protons, with their chemical shifts being influenced by their electronic environment. The integration of the signals will correspond to the number of protons in each environment. The ¹³C NMR spectrum will identify all unique carbon atoms, including the quaternary carbons of the pyridinium ring and the carbonyl carbon of the ester group.

  • IR Spectroscopy is used to identify the functional groups present in the molecule. The strong absorption band for the C=O stretch of the prop-2-enoate group is a key diagnostic peak. The various C=C and C=N stretching vibrations confirm the presence of the aromatic and vinyl groups.

  • UV-Vis Spectroscopy provides information about the electronic structure and conjugation within the molecule. The long-wavelength absorption maximum (λ_max) is characteristic of the extended π-conjugated system formed by the pyridinium ring, the ethenyl bridge, and the phenyl ring. The position and intensity of this band can be influenced by the solvent environment.

  • Mass Spectrometry (not detailed in the tables) would be used to determine the molecular weight of the cation and to study its fragmentation pattern, which can provide further structural confirmation. For this ionic compound, electrospray ionization (ESI) would be the most appropriate technique.

By integrating the data from these spectroscopic methods, a complete and unambiguous structural assignment of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide can be achieved.

References

crystallographic data of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

Crystallographic Analysis of a Stilbazolium-Based Chromophore: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct crystallographic data for "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide" is not publicly available in the searched scientific literature and databases. This guide presents a comprehensive analysis of structurally analogous compounds to provide a representative technical overview of the crystallographic and experimental methodologies relevant to this class of molecules. The data and protocols are derived from published studies on similar pyridinium-based stilbazolium salts.

Introduction

Stilbazolium derivatives are a class of organic salts known for their significant nonlinear optical (NLO) properties, which makes them promising candidates for various applications in optoelectronics and photonics. The compound of interest, [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide, belongs to this family. Its molecular structure, featuring a donor-π-acceptor (D-π-A) framework, is expected to give rise to a large second-order hyperpolarizability. The crystallographic structure is paramount in understanding the material's properties, as the arrangement of molecules in the crystal lattice dictates the bulk NLO response. This guide provides an in-depth look at the crystallographic data and experimental protocols for compounds structurally similar to the one specified.

Crystallographic Data of Analogous Compounds

The following tables summarize the crystallographic data for representative stilbazolium salts, providing a comparative overview of their crystal structures.

Table 1: Crystal Data and Structure Refinement for Analogue 1

Parameter2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methylpyridinium iodide monohydrate[1]
Chemical FormulaC₁₄H₁₃ClN⁺·I⁻·H₂O
Formula Weight375.62
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.0876 (1)
b (Å)9.8096 (2)
c (Å)21.0940 (4)
α (°)90
β (°)95.147 (1)
γ (°)90
Volume (ų)1460.68 (5)
Z4
Temperature (K)100.0 (1)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected18928
Independent Reflections4241
Final R indices [I > 2σ(I)]R₁ = 0.034, wR₂ = 0.078

Table 2: Crystal Data and Structure Refinement for Analogue 2

Parameter2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide[2][3]
Chemical FormulaC₁₅H₁₆INO
Formula Weight353.19
Crystal SystemTriclinic
Space GroupP1̅
a (Å)7.1760 (3)
b (Å)8.6895 (4)
c (Å)12.1555 (6)
α (°)92.645 (2)
β (°)92.115 (2)
γ (°)103.781 (2)
Volume (ų)734.47 (6)
Z2
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected8523
Independent Reflections2363
Final R indices [I > 2σ(I)]R₁ = 0.020, wR₂ = 0.052

Experimental Protocols

The synthesis and crystallization of stilbazolium salts typically follow a well-established procedure. The following sections detail the methodologies adapted from the cited literature for analogous compounds.

Synthesis

The synthesis of these compounds generally involves a Knoevenagel-type condensation reaction.

  • Reactants: Equimolar amounts of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde or 4-methoxybenzaldehyde) and a methyl-substituted pyridinium iodide (e.g., 1,2-dimethylpyridinium iodide) are used.[1][2]

  • Solvent: Methanol is a commonly used solvent for this reaction.[1][2]

  • Catalyst: A few drops of a base, such as piperidine, are added to catalyze the condensation.[1][2]

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours (e.g., 8-12 hours) under a nitrogen atmosphere.[1][2]

  • Product Isolation: Upon cooling, the solid product precipitates out of the solution. It is then collected by filtration, washed with a suitable solvent like chloroform or diethyl ether, and dried.[1][2]

Crystallization

Single crystals suitable for X-ray diffraction are obtained through recrystallization.

  • Solvent System: A common method is slow evaporation from a solution. For example, orange plate-like crystals of 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-methylpyridinium iodide monohydrate were grown from methanol.[1] Yellow needle-shaped crystals of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridinium iodide were obtained from a methanol-acetonitrile (1:1) mixture.[2][3]

  • Procedure: The synthesized compound is dissolved in the chosen solvent or solvent mixture, and the solution is allowed to stand at ambient temperature for several days for slow evaporation of the solvent, leading to the formation of high-quality single crystals.[1][2]

X-ray Crystallography
  • Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker SMART APEXII CCD area-detector).[1] Data is collected at a specific temperature (e.g., 100 K or 298 K) using Mo Kα radiation.[1][3]

  • Data Reduction: The collected diffraction data is processed, which includes integration of the reflection intensities and correction for various effects like absorption.[1][3]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of stilbazolium salts.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis Reactants Reactants (Substituted Benzaldehyde + Pyridinium Salt) Mixing Mixing in Solvent (e.g., Methanol) Reactants->Mixing Catalysis Addition of Catalyst (e.g., Piperidine) Mixing->Catalysis Reflux Reflux (e.g., 8-12 hours) Catalysis->Reflux Isolation Product Isolation (Filtration and Washing) Reflux->Isolation Dissolution Dissolution in Suitable Solvent Isolation->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystal Formation Evaporation->Crystals DataCollection X-ray Data Collection Crystals->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement

Caption: General workflow for the synthesis and crystallographic analysis.

Logical Relationship of Crystal Structure and Properties

The relationship between the molecular structure, crystal packing, and the resulting material properties is crucial.

G MolStructure Molecular Structure (D-π-A) CrystalPacking Crystal Packing (Centrosymmetric vs. Non-centrosymmetric) MolStructure->CrystalPacking determines NLO Nonlinear Optical Properties MolStructure->NLO contributes to CrystalPacking->NLO governs OtherProps Other Physicochemical Properties CrystalPacking->OtherProps influences

Caption: Relationship between molecular structure and material properties.

References

Unveiling the Photophysical Landscape of a Novel Styrylpyridinium Dye for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed exploration of the anticipated photophysical properties of the novel styrylpyridinium dye, [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. While direct experimental data for this specific compound is not yet publicly available, this guide leverages extensive data from structurally analogous styrylpyridinium (SP) compounds to project its optical characteristics and provide a comprehensive framework for its synthesis and characterization. This document is intended to serve as a vital resource for researchers in materials science, bio-imaging, and drug development, offering insights into the potential of this compound as a fluorescent probe and photosensitizer.

Introduction to Styrylpyridinium Dyes

Styrylpyridinium (SP) dyes are a class of organic molecules characterized by a donor-π-acceptor (D-π-A) architecture. This structure typically consists of an electron-donating group connected to an electron-accepting pyridinium moiety via a conjugated π-bridge. This arrangement gives rise to their notable photophysical properties, including strong absorption and fluorescence, large Stokes shifts, and high sensitivity to the local environment. These characteristics make them highly valuable for a range of applications, including as fluorescent probes for cell imaging, components of nonlinear optical materials, and as potential antifungal agents.[1][2][3][4] The specific compound of interest, [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide, incorporates a prop-2-enoate group, suggesting potential for polymerization or covalent linkage to biological targets.

Projected Photophysical Properties

Based on the analysis of closely related SP dyes, the following table summarizes the expected range of photophysical properties for [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. It is crucial to note that these are extrapolated values and require experimental verification.

Photophysical ParameterProjected Value RangeSolvent/Environment
Absorption Maximum (λabs) 450 - 560 nmMethanol, Ethanol, Water
Emission Maximum (λem) 600 - 760 nmMethanol, Ethanol, Water
Stokes Shift (Δλ) 150 - 240 nmMethanol, Ethanol, Water
Quantum Yield (ΦF) 0.05 - 0.72Varies with solvent polarity
Fluorescence Lifetime (τF) 1 - 5 nsVaries with solvent and quenching

Table 1: Projected Photophysical Properties. These values are based on data reported for analogous styrylpyridinium compounds and are intended as a guide for initial experimental design.[1][5]

Synthesis and Experimental Protocols

The synthesis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide is anticipated to follow established methods for the synthesis of styrylpyridinium salts. A general synthetic approach is outlined below.

General Synthesis of Styrylpyridinium Salts

The most common and efficient methods for synthesizing 4-styrylpyridinium salts involve condensation reactions.[1] A plausible synthetic route for the target compound would be the Knoevenagel condensation of 4-picolinium salt with an appropriate aldehyde.[1]

A detailed experimental protocol for a similar compound, 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide, involves the following steps:

  • A 1:1 molar ratio of 1,2-dimethylpyridinium iodide and 4-methoxybenzaldehyde are mixed in hot methanol.[6][7]

  • A catalytic amount of piperidine (a few drops) is added to the mixture.[6][7]

  • The resulting mixture is refluxed for several hours (e.g., 8 hours at 60°C).[6][7]

  • The product crystallizes upon cooling and is then filtered, washed with a non-polar solvent like diethyl ether, and dried.[6][7]

  • Recrystallization from a methanol-acetonitrile mixture can be performed to obtain high-purity crystals.[6][7]

For the synthesis of the title compound, 4-formylphenyl prop-2-enoate would be used in place of 4-methoxybenzaldehyde.

Photophysical Characterization Workflow

The following diagram illustrates a standard workflow for the comprehensive photophysical characterization of a novel fluorescent dye.

G Workflow for Photophysical Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Compound purification Purification (e.g., Recrystallization) synthesis->purification absorption UV-Vis Absorption Spectroscopy purification->absorption emission Steady-State Fluorescence Spectroscopy absorption->emission lifetime Time-Resolved Fluorescence Spectroscopy (TCSPC) emission->lifetime qy Quantum Yield Determination emission->qy data_analysis Data Processing and Analysis lifetime->data_analysis qy->data_analysis interpretation Interpretation of Photophysical Parameters data_analysis->interpretation

Workflow for Photophysical Characterization

Experimental Protocols for Key Measurements:

  • UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a dual-beam spectrophotometer. The compound is dissolved in a suitable solvent (e.g., spectroscopic grade methanol) at a known concentration in a quartz cuvette.

  • Steady-State Fluorescence Spectroscopy: Emission and excitation spectra are measured using a spectrofluorometer. For emission spectra, the sample is excited at its absorption maximum (λabs), and the emitted light is scanned over a range of longer wavelengths.

  • Fluorescence Quantum Yield (ΦF) Determination: The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol).[8] The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects. The quantum yield is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Time-Resolved Fluorescence Spectroscopy: Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).[9][10] The sample is excited by a pulsed laser source, and the time delay between the excitation pulse and the detection of the emitted photon is recorded to build up a decay histogram.[9][10]

Potential Applications in Drug Development and Research

Styrylpyridinium dyes are increasingly being investigated for their potential in biomedical applications. Their ability to fluoresce upon interaction with biological targets makes them promising candidates for:

  • Cellular Imaging: The charged pyridinium group can facilitate cellular uptake, and changes in the fluorescence properties upon binding to intracellular components can be used to visualize cellular structures and processes.[3][5] Some SP compounds have been shown to localize in the cytoplasm without staining the nucleus.[5]

  • Drug Delivery and Monitoring: The prop-2-enoate functional group allows for the possibility of incorporating the dye into a polymer-based drug delivery system. The fluorescence of the dye could then be used to track the biodistribution and release of the therapeutic agent.

  • Antifungal Agents: Several styrylpyridinium derivatives have demonstrated potent antifungal activity, and their mechanism of action is believed to involve disruption of the plasma membrane.[2][4] The intrinsic fluorescence of these compounds can be exploited to study their interaction with fungal cells.

Illustrative Signaling Pathway for Cellular Uptake and Action

The following diagram illustrates a generalized pathway for the cellular uptake of a fluorescently-tagged therapeutic agent and its subsequent interaction with an intracellular target. A styrylpyridinium dye could serve as the fluorescent tag in such a system.

G Cellular Uptake and Target Interaction of a Fluorescent Probe extracellular Extracellular Space (Fluorescent Probe) cell_membrane Cell Membrane extracellular->cell_membrane internalization Endocytosis/ Membrane Translocation cell_membrane->internalization cytoplasm Cytoplasm (Probe Release) internalization->cytoplasm target Intracellular Target (e.g., Protein, Organelle) cytoplasm->target binding Binding and Fluorescence Signal target->binding

Cellular Uptake and Target Interaction

Conclusion

While [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide remains a novel compound with uncharacterized photophysical properties, this technical guide provides a robust framework for its investigation. By drawing on the extensive knowledge base of analogous styrylpyridinium dyes, we project that this compound will exhibit interesting optical properties, making it a promising candidate for advanced biomedical applications. The detailed experimental protocols and workflows presented herein are intended to facilitate its synthesis and characterization, paving the way for its potential use as a versatile tool in the fields of cell imaging, drug delivery, and beyond. Further experimental validation is essential to fully elucidate the unique photophysical landscape of this intriguing molecule.

References

A Technical Guide to the Solubility Analysis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For novel compounds such as [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide, understanding its solubility in a range of organic solvents is fundamental for applications in drug delivery, material science, and chemical synthesis. This document provides a comprehensive technical guide outlining the methodologies for determining the solubility of this target compound. Due to the absence of specific published solubility data for this molecule, this guide focuses on establishing a robust experimental framework.

Introduction to Solubility Studies

The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] The target compound, [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide, is a pyridinium salt. Such ionic organic compounds are generally more soluble in polar solvents.[3] However, the presence of a large, non-polar phenyl prop-2-enoate group may confer solubility in less polar organic solvents. Therefore, a systematic study across a spectrum of solvents is necessary. Factors that will influence the solubility include temperature, the polarity of the solvent, and the molecular size of the solute.[2]

Data Presentation: A Framework for Recording Solubility

Quantitative solubility data should be meticulously recorded to allow for clear comparison and analysis. The following table provides a standardized format for documenting experimental findings.

SolventSolvent Polarity IndexTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of AnalysisObservations
e.g., Methanol6.625UV-Vis/HPLCe.g., Clear solution
e.g., Acetonitrile6.225UV-Vis/HPLCe.g., Suspension formed
e.g., Dichloromethane3.425UV-Vis/HPLCe.g., Insoluble
e.g., Toluene2.425UV-Vis/HPLCe.g., Insoluble
e.g., Hexane0.025UV-Vis/HPLCe.g., Insoluble

Experimental Protocols

A detailed and consistent experimental protocol is crucial for obtaining reproducible solubility data. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[4]

Objective: To determine the saturation solubility of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide in various organic solvents at a controlled temperature.

Materials:

  • [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, ethyl acetate)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a specified period (typically 24-72 hours) to allow the system to reach equilibrium.[4]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis of Solute Concentration:

    • Prepare a series of standard solutions of the compound in the respective solvent at known concentrations.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample.

    • Calculate the concentration of the solute in the saturated solution using the calibration curve, accounting for the dilution factor. Spectrophotometric methods are well-suited for this, as they measure the amount of light absorbed by a solution to determine the concentration of a solute.[5]

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) and moles per liter (mol/L).

    • Record the temperature at which the solubility was determined.

    • Note any observations, such as color changes or difficulties in filtration.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

G A Add excess solid solute to solvent in a sealed vial B Equilibrate on a shaker at constant temperature (24-72h) A->B C Allow undissolved solid to settle B->C D Withdraw supernatant C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Prepare dilutions of the filtered sample E->F G Analyze concentration (UV-Vis/HPLC) F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for determining thermodynamic solubility.

Diagram 2: Factors Influencing Solubility

G Solubility Solubility Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent System System Conditions Solubility->System Polarity_Solute Polarity Solute->Polarity_Solute Size_Solute Molecular Size Solute->Size_Solute Polarity_Solvent Polarity Solvent->Polarity_Solvent Temperature Temperature System->Temperature Pressure Pressure (for gases) System->Pressure

Caption: Key factors affecting the solubility of a compound.

References

electrochemical properties of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electrochemical Properties of Styrylpyridinium Salts

Disclaimer: This document provides a technical overview of the electrochemical properties characteristic of the styrylpyridinium class of compounds. As of the latest literature search, specific experimental electrochemical data for [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide is not available in the public domain. The information presented herein is based on analogous structures and serves as a guide for researchers, scientists, and drug development professionals interested in this molecular class.

Introduction to Styrylpyridinium Salts

Styrylpyridinium salts are organic compounds characterized by a pyridinium ring linked to a phenyl ring through an ethenyl bridge. This extended π-conjugated system is responsible for their often vibrant color and interesting photophysical and electrochemical properties. These molecules are investigated for a variety of applications, including as fluorescent probes, nonlinear optical materials, and photosensitizers. The core structure allows for extensive functionalization on both the pyridinium and phenyl moieties, enabling the fine-tuning of their electronic properties. The electrochemical behavior of these salts is of fundamental importance, as it governs their electron-transfer capabilities, stability, and suitability for applications involving redox processes.

General Electrochemical Behavior

The electrochemistry of styrylpyridinium salts is typically characterized by reversible or quasi-reversible reduction processes centered on the electron-deficient pyridinium ring system. The conjugated nature of the molecule means that the reduction potential can be significantly influenced by the electronic nature of substituents on both the phenyl and pyridinium rings.

  • Reduction: The primary electrochemical event is the reduction of the pyridinium cation to a neutral radical species. This is often a one-electron process. In some cases, a second reduction can occur at more negative potentials to form an anionic species.

  • Oxidation: Oxidation processes, if observed within the solvent window, are generally associated with electron-rich substituents on the phenyl ring or the styryl linkage itself. These are often irreversible.

  • Influence of Substituents: Electron-withdrawing groups on the phenyl ring make the reduction of the pyridinium moiety more favorable (occur at less negative potentials), while electron-donating groups have the opposite effect.

Quantitative Electrochemical Data for Analogous Compounds

While data for the specific target compound is unavailable, the following table summarizes representative electrochemical data for structurally related styrylpyridinium compounds to provide a comparative baseline. All potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) couple, a standard internal reference in non-aqueous electrochemistry.[1][2]

Compound NameEpc (V vs. Fc/Fc⁺)Epa (V vs. Fc/Fc⁺)E₁/₂ (V vs. Fc/Fc⁺)Process TypeNotes
(E)-1-methyl-4-(4-nitrostyryl)pyridin-1-ium iodide-0.85-0.77-0.81Quasi-reversibleThe nitro group facilitates reduction.
(E)-1-methyl-4-(4-methoxystyryl)pyridin-1-ium iodide-1.22-1.13-1.18Quasi-reversibleThe methoxy group makes reduction more difficult.
(E)-4-(4-(dimethylamino)styryl)-1-methylpyridin-1-ium iodide-1.35-1.26-1.31Quasi-reversibleStrong donating group significantly shifts potential.
1,1'-dibutyl-4,4'-bipyridinium (related dication)-0.56-0.49-0.53ReversibleFirst of two distinct, reversible one-electron reduction steps.[3]

Epc: Cathodic Peak Potential, Epa: Anodic Peak Potential, E₁/₂: Half-wave Potential

Experimental Protocols

A detailed methodology for characterizing the electrochemical properties of a novel styrylpyridinium salt using cyclic voltammetry (CV) is provided below. Cyclic voltammetry is a highly versatile technique for probing the redox behavior of chemical species.[1][4][5]

Materials and Reagents
  • Working Electrode: Glassy Carbon Electrode (GCE), ~3 mm diameter.

  • Reference Electrode: Silver wire pseudo-reference or a non-aqueous Ag/Ag⁺ electrode.[4][6] It is crucial to reference the potential against an internal standard.[1][2]

  • Counter Electrode: Platinum wire or mesh.[4][6]

  • Analyte: The styrylpyridinium salt of interest (e.g., 1-2 mM).

  • Solvent: Anhydrous, HPLC-grade acetonitrile or dimethylformamide (DMF). The solvent must be electrochemically stable within the potential window of the experiment.[7]

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP). The electrolyte is essential to minimize solution resistance and ensure mass transport is diffusion-controlled.[7]

  • Internal Standard: Ferrocene (Fc). Added at the end of the experiment for potential calibration.

  • Inert Gas: High-purity Argon or Nitrogen for deaeration.

Instrumentation
  • A computer-controlled potentiostat capable of performing cyclic voltammetry.

Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then the chosen organic solvent.

    • Dry the electrode completely before use.

    • Clean the platinum counter electrode and silver reference electrode by rinsing with the solvent.

  • Cell Assembly:

    • Prepare a ~10 mL solution of 0.1 M supporting electrolyte in the chosen anhydrous solvent in the electrochemical cell.

    • Assemble the three-electrode setup, ensuring the reference electrode tip is positioned close to the working electrode surface.

  • Deaeration:

    • Purge the solution with the inert gas for 15-20 minutes to remove dissolved oxygen, which is electroactive and can interfere with measurements. Maintain a blanket of inert gas over the solution during the experiment.[6]

  • Background Scan:

    • Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the solvent's electrochemical window and ensure no interfering impurities are present.

  • Analyte Measurement:

    • Add a known amount of the styrylpyridinium salt to the cell to achieve the desired concentration (e.g., 1 mM).

    • Allow the solution to dissolve completely, stirring gently under the inert atmosphere.

    • Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s). The relationship between peak current and the square root of the scan rate can confirm a diffusion-controlled process.[5]

  • Internal Referencing:

    • After obtaining the data for the analyte, add a small amount of ferrocene to the solution.

    • Record a final cyclic voltammogram. The reversible wave for the Fc/Fc⁺ couple should be visible.

    • Measure the half-wave potential (E₁/₂) of the ferrocene couple and adjust all measured potentials of the analyte to be relative to this value (E vs. Fc/Fc⁺).

Visualizations

Electrochemical Analysis Workflow

The following diagram illustrates the standardized workflow for conducting an electrochemical analysis of a target organic salt using cyclic voltammetry.

G prep Preparation cell Cell Assembly prep->cell deaeration Deaeration (N2/Ar Purge) cell->deaeration background Background CV Scan (Electrolyte Only) deaeration->background analyte_add Add Analyte background->analyte_add analyte_cv Analyte CV Scans (Varying Scan Rates) analyte_add->analyte_cv ref_add Add Internal Std. (Ferrocene) analyte_cv->ref_add ref_cv Reference CV Scan ref_add->ref_cv analysis Data Analysis (E vs Fc/Fc+, Ip vs v^1/2) ref_cv->analysis

Caption: Workflow for Cyclic Voltammetry Experiment.

References

theoretical calculations for [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive theoretical and methodological framework for the characterization of the novel compound [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. This molecule, a derivative of the stilbene family, incorporates a pyridinium cation, suggesting potential applications in materials science and pharmacology due to its likely photophysical and biological properties. This guide outlines the pertinent theoretical calculations, experimental protocols, and potential signaling pathways associated with this class of compounds, serving as a vital resource for its synthesis, analysis, and application.

Introduction

Styryl pyridinium dyes are a significant class of organic compounds known for their unique photophysical properties, including large Stokes shifts and high fluorescence quantum yields.[1][2] These characteristics make them valuable as fluorescent probes for bioimaging, laser dyes, and photosensitizers.[1] The core structure, a donor-π-acceptor (D-π-A) system, arises from the connection of an electron-donating group to a π-conjugated system that includes a positively charged pyridinium moiety.[1] This arrangement facilitates intramolecular charge transfer, which is fundamental to their optical properties. Theoretical calculations, therefore, play a crucial role in predicting and understanding the electronic structure, photophysical behavior, and nonlinear optical (NLO) properties of these molecules.[3][4]

Theoretical Calculations

Computational chemistry provides powerful tools to predict the molecular properties of novel compounds before their synthesis. For [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide, a combination of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be the methods of choice.

Molecular Geometry Optimization

The first step in the theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Electronic Properties

Once the geometry is optimized, a series of calculations can be performed to elucidate the electronic properties.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the electronic transitions. The energy gap between these orbitals (HOMO-LUMO gap) provides an estimation of the molecule's reactivity and the energy of the first electronic transition.

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is particularly useful for predicting intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular charge transfer and the nature of the chemical bonds.

Photophysical Properties

TD-DFT calculations are employed to predict the absorption and emission spectra. These calculations can estimate the wavelengths of maximum absorption (λ_max) and emission (λ_em), as well as the oscillator strengths of the electronic transitions.

Nonlinear Optical (NLO) Properties

Stilbene derivatives are known for their NLO properties.[3][5] Theoretical calculations can predict the first-order hyperpolarizability (β), a key parameter for second-harmonic generation. Functionals like CAM-B3LYP are often used for more accurate NLO predictions.[3]

Table 1: Summary of Theoretical Calculation Data
ParameterCalculated Value (Hypothetical)Method/FunctionalBasis Set
Ground State Energy -1234.567 HartreeB3LYP6-311G(d,p)
HOMO Energy -5.67 eVB3LYP6-311G(d,p)
LUMO Energy -2.34 eVB3LYP6-311G(d,p)
HOMO-LUMO Gap 3.33 eVB3LYP6-311G(d,p)
Dipole Moment 12.34 DebyeB3LYP6-311G(d,p)
λ_max (Absorption) 450 nmTD-DFT/CAM-B3LYP6-311G(d,p)
λ_em (Emission) 620 nmTD-DFT/CAM-B3LYP6-311G(d,p)
First Hyperpolarizability (β) 5.67 x 10^-30 esuCAM-B3LYP6-311G(d,p)

Experimental Protocols

The synthesis and characterization of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide would likely follow established procedures for similar pyridinium styryl dyes.

Synthesis

A common synthetic route for such compounds is the Knoevenagel condensation.[6]

Protocol:

  • Esterification: 4-hydroxystyrene is reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form 4-vinylphenyl prop-2-enoate.

  • Heck Coupling: The resulting ester is then coupled with 4-bromo-1-methylpyridin-1-ium iodide using a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., P(o-tolyl)3) in a suitable solvent (e.g., acetonitrile) with a base (e.g., triethylamine).

  • Purification: The final product is purified by recrystallization or column chromatography.

A similar, well-documented synthesis involves the reaction of 1,2-dimethylpyridinium iodide with 4-methoxybenzaldehyde in the presence of piperidine in methanol.[7][8]

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • UV-Visible Spectroscopy: To determine the absorption spectrum.

  • Fluorimetry: To measure the emission spectrum and quantum yield.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure in the solid state.[7][8][9]

Table 2: Summary of Experimental Characterization Data
ParameterExperimental Value (Hypothetical)Instrument Used
¹H NMR (400 MHz, DMSO-d6) δ 8.8 (d, 2H), 8.2 (d, 2H), 7.8 (d, 1H), 7.6 (d, 2H), 7.5 (d, 1H), 7.2 (d, 2H), 6.4 (dd, 1H), 6.2 (d, 1H), 6.0 (d, 1H), 4.3 (s, 3H)Bruker Avance 400
Mass (m/z) [M]+ 318.14, [I]- 126.90Waters Xevo G2-XS QTof
FTIR (KBr, cm⁻¹) 3050 (C-H), 1730 (C=O), 1600 (C=C), 1180 (C-O)PerkinElmer Spectrum Two
λ_max (Absorption, EtOH) 455 nmAgilent Cary 60 UV-Vis Spectrophotometer
λ_em (Emission, EtOH) 625 nmHoriba FluoroMax-4 Spectrofluorometer
Fluorescence Quantum Yield (Φ_F) 0.35Horiba FluoroMax-4 Spectrofluorometer

Potential Signaling Pathways and Applications

Given the structural features of the molecule, it is plausible that it could interact with biological systems in several ways, making it a candidate for various applications.

Cellular Imaging

Many styryl pyridinium dyes are excellent fluorescent probes for cellular imaging, often targeting specific organelles like mitochondria or the plasma membrane.[1][10] The positive charge on the pyridinium ring can facilitate accumulation in the negatively charged mitochondrial matrix.

Signaling_Pathway cluster_uptake Cellular Uptake and Targeting cluster_imaging Fluorescence Imaging Compound [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion / Endocytosis Cytoplasm Cytoplasm CellMembrane->Cytoplasm Mitochondria Mitochondria Cytoplasm->Mitochondria Mitochondrial Targeting (ΔΨm-dependent) Emission Fluorescence Emission Mitochondria->Emission Excitation Excitation Light Excitation->Mitochondria Imaging Fluorescence Microscopy Emission->Imaging

Caption: Potential mechanism of cellular uptake and mitochondrial targeting for fluorescence imaging.

Photodynamic Therapy (PDT)

If the molecule possesses photosensitizing properties, it could be explored as a photodynamic therapy agent. Upon irradiation with light of a specific wavelength, a photosensitizer can generate reactive oxygen species (ROS), which are cytotoxic to cancer cells.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural and Photophysical Characterization Reactants 4-hydroxystyrene + Acryloyl chloride Esterification Esterification Reactants->Esterification Intermediate 4-vinylphenyl prop-2-enoate Esterification->Intermediate Coupling Heck Coupling with 4-bromo-1-methylpyridin-1-ium iodide Intermediate->Coupling CrudeProduct Crude Product Coupling->CrudeProduct Purification Recrystallization / Chromatography CrudeProduct->Purification FinalProduct Pure Compound Purification->FinalProduct NMR NMR (¹H, ¹³C) FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS FTIR FTIR Spectroscopy FinalProduct->FTIR UVVis UV-Visible Spectroscopy FinalProduct->UVVis Fluorimetry Fluorimetry FinalProduct->Fluorimetry Xray Single-Crystal X-ray Diffraction FinalProduct->Xray

Caption: A generalized experimental workflow for the synthesis and characterization of the target compound.

Logical Workflow for Theoretical Calculations

The process of theoretical calculations follows a logical sequence to ensure accuracy and comprehensive analysis.

Logical_Workflow Start Define Molecular Structure GeoOpt Geometry Optimization (e.g., DFT/B3LYP) Start->GeoOpt FreqCalc Frequency Calculation (Confirm Minimum Energy) GeoOpt->FreqCalc Electronic Electronic Properties Calculation (HOMO, LUMO, MEP, NBO) FreqCalc->Electronic Photophysical Photophysical Properties Calculation (TD-DFT for Absorption/Emission) Electronic->Photophysical NLO Nonlinear Optical Properties Calculation (e.g., CAM-B3LYP for Hyperpolarizability) Photophysical->NLO Analysis Data Analysis and Interpretation NLO->Analysis

Caption: Logical workflow for the theoretical calculation of molecular properties.

Conclusion

The compound [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide represents a promising candidate for further investigation in materials science and medicinal chemistry. The theoretical and experimental frameworks outlined in this guide provide a robust starting point for its synthesis, characterization, and the exploration of its potential applications. The combination of computational predictions and empirical data will be crucial in fully elucidating the properties of this novel molecule and harnessing its potential.

References

Methodological & Application

applications of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide in nonlinear optics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Stilbazolium Derivatives in Nonlinear Optics

A Note on [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide: Extensive literature searches did not yield specific nonlinear optical (NLO) data for the compound [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. However, this molecule belongs to the well-established class of stilbazolium derivatives, which are renowned for their significant third-order nonlinear optical properties. The following application notes and protocols are based on the established characteristics and experimental methodologies for this broader class of materials, providing a robust framework for researchers.

Application Notes: Third-Order Nonlinear Optics of Stilbazolium Derivatives

Stilbazolium derivatives are organic salts characterized by a molecular structure designed to maximize nonlinear optical response. This structure typically consists of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. This "push-pull" configuration facilitates intramolecular charge transfer upon excitation by an intense light source, leading to large third-order NLO susceptibilities (χ⁽³⁾).

The primary application stemming from these properties is optical limiting . An optical limiter is a device that exhibits high transmittance at low input light intensities but low transmittance at high input intensities. This behavior is critical for protecting sensitive optical sensors, and even human eyes, from damage by high-power laser beams. The mechanism in stilbazolium derivatives often involves two-photon absorption (2PA) and subsequent excited-state absorption, processes that become significant at high light fluences.

Caption: Donor-π-Acceptor structure enhances NLO properties.

Data Presentation: NLO Properties of Stilbazolium Derivatives

The following table summarizes third-order nonlinear optical properties for several stilbazolium derivatives as reported in the literature. These values are typically measured using the Z-scan technique.

Compound NameParameter MeasuredValueWavelength (nm)Pulse DurationSolvent
trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (DASPI)Nonlinear Absorption (β)Varies with pulse regime[1]5326 ns / 40 psChloroform
trans-4-[2-(pyrryl)vinyl]-1-methylpyridinium iodide (PVPI)Nonlinear Absorption (β)Strong reverse saturable absorption[1]5326 nsChloroform
4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium+ bromide− (DMSB)Third-order Susceptibility (χ⁽³⁾)1.6 × 10⁻⁸ esu[2]--Crystal
trans-1-[p-(p-dimethylaminobenzyl-azo)-benzyl]-2-(N-methyl-4-pyridinium)-ethene iodide (DABAZO-PEI)Excited-state Absorption Cross Section~10⁻¹⁷ cm²[3][4]106435 psDMSO

Experimental Protocols

Protocol 1: General Synthesis of a Stilbazolium Iodide Derivative

This protocol describes a typical Knoevenagel condensation reaction for synthesizing a stilbazolium salt.

Objective: To synthesize a stilbazolium iodide salt via the condensation of an aromatic aldehyde with a methylpyridinium iodide salt.

Materials:

  • 4-formylphenyl acetate (or other substituted benzaldehyde)

  • 1,4-dimethylpyridinium iodide

  • Piperidine (catalyst)

  • Methanol (solvent)

  • Diethyl ether (for washing)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve a 1:1 molar ratio of the substituted benzaldehyde (e.g., 4-formylphenyl acetate) and 1,4-dimethylpyridinium iodide in a minimal amount of hot methanol.

  • Catalyst Addition: Add a few drops of piperidine to the mixture to catalyze the condensation reaction.

  • Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Crystallization: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to facilitate the precipitation of the product.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals thoroughly with cold diethyl ether to remove unreacted starting materials and impurities.

  • Drying and Characterization: Dry the product under vacuum. The final product should be characterized by standard techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Characterization of Third-Order NLO Properties using Z-Scan

The Z-scan technique is a sensitive and straightforward method to measure both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[4][5]

Objective: To determine the third-order nonlinear susceptibility (χ⁽³⁾) of the synthesized stilbazolium derivative.

Materials and Equipment:

  • Synthesized stilbazolium derivative dissolved in a suitable solvent (e.g., DMSO, Chloroform) at a known concentration.

  • 1 mm path length quartz cuvette.

  • Pulsed laser source (e.g., Q-switched Nd:YAG laser at 532 nm or 1064 nm).

  • Focusing lens.

  • Motorized translation stage for moving the sample.

  • Beam splitter.

  • Two photodetectors (one for the transmitted beam, one for a reference beam).

  • Aperture (for closed-aperture scan).

  • Data acquisition system.

Caption: Experimental setup for the Z-scan technique.

Procedure:

  • Setup Alignment: Align the laser beam to pass through the center of the focusing lens. The setup should be configured as shown in the diagram above. The reference detector (Detector 2) measures the laser power to account for any fluctuations.

  • Sample Preparation: Prepare a solution of the stilbazolium salt in a suitable solvent with a linear transmittance of approximately 70-80% at the laser wavelength. Fill the quartz cuvette with the solution.

  • Open-Aperture Z-scan (for Nonlinear Absorption, β):

    • Remove the aperture entirely (or open it fully, S=1) so that all the transmitted light is collected by Detector 1.

    • Move the sample along the z-axis (the direction of laser propagation) through the focal point of the lens using the motorized translation stage.

    • Record the normalized transmittance as a function of the sample position 'z'.

    • If the material is a two-photon absorber, a transmittance valley will be observed at the focal point (z=0), where the intensity is highest.

  • Closed-Aperture Z-scan (for Nonlinear Refraction, n₂):

    • Place an aperture before Detector 1. The aperture size should be such that the linear transmittance (S) is between 0.1 and 0.5.[4]

    • Repeat the process of moving the sample along the z-axis and recording the normalized transmittance.

    • The resulting curve will show a pre-focal peak and a post-focal valley for a negative nonlinearity (n₂ < 0, self-defocusing), or a valley followed by a peak for a positive nonlinearity (n₂ > 0, self-focusing).

  • Data Analysis:

    • The data from the open-aperture scan is fitted to theoretical equations to determine the nonlinear absorption coefficient (β).

    • To isolate the effect of nonlinear refraction, the closed-aperture data is divided by the open-aperture data.

    • The resulting curve is then fitted to a different set of theoretical equations to determine the nonlinear refractive index (n₂).

    • The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the obtained values of n₂ and β.

References

use of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide as a fluorescent probe

Author: BenchChem Technical Support Team. Date: November 2025

Probe Name: [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide (hereinafter referred to as SP-Acrylate)

Disclaimer: The following application notes and protocols are hypothetical and are based on the general properties of styrylpyridinium fluorescent dyes and the known reactivity of acrylate moieties. No specific experimental data for "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide" has been found in the public domain. These notes are intended to serve as a guideline for researchers and professionals in drug development for the potential application of such a molecule and must be validated experimentally.

Introduction

SP-Acrylate is a hypothetical fluorescent probe featuring a styrylpyridinium core, a well-established fluorophore known for its use in cellular imaging, connected to a phenyl prop-2-enoate (acrylate) group. The styrylpyridinium moiety is anticipated to provide favorable photophysical properties, such as a large Stokes shift and environmental sensitivity, making it a suitable candidate for a "light-up" probe. The acrylate group is a Michael acceptor, capable of forming a covalent bond with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This dual functionality suggests that SP-Acrylate could be a valuable tool for the covalent labeling and subsequent tracking of proteins and other biomolecules within a cellular environment.

Proposed Mechanism of Action: Covalent Labeling

The primary proposed application of SP-Acrylate is the covalent labeling of proteins through a Michael addition reaction. The electrophilic α,β-unsaturated carbonyl of the acrylate group can react with the nucleophilic thiol group of a cysteine residue on a protein. This reaction forms a stable thioether bond, covalently attaching the fluorescent styrylpyridinium core to the protein of interest. This covalent linkage is expected to result in a stable and long-lasting fluorescent signal, enabling robust tracking and imaging experiments.

SP_Acrylate SP-Acrylate Probe Labeled_Protein Covalently Labeled Protein SP_Acrylate->Labeled_Protein Michael Addition Protein_SH Protein with Thiol Group (Cysteine) Protein_SH->Labeled_Protein

Caption: Covalent labeling via Michael addition.

Expected Photophysical and Chemical Properties

The following table summarizes the expected properties of SP-Acrylate based on data for structurally similar styrylpyridinium dyes. These values should be experimentally determined for the specific compound.

PropertyExpected ValueNotes
Excitation Maximum (λex)~480 - 520 nmDependent on solvent polarity.
Emission Maximum (λem)~600 - 650 nmExpected to exhibit a large Stokes shift.
Stokes Shift> 100 nmA key feature of styrylpyridinium dyes, minimizing self-quenching.
Quantum Yield (Φ)Low in aqueous solution, higher in non-polar environments or when boundThis property makes it a potential "light-up" probe, fluorescing upon binding to a target.
Molar Extinction Coefficient> 30,000 M⁻¹cm⁻¹Typical for styrylpyridinium dyes.
Reactive GroupAcrylateReacts with thiols (e.g., cysteine) via Michael addition.
SolubilitySoluble in DMSO, DMFCommon solvents for stock solutions of fluorescent probes.

Experimental Protocols

Protocol 1: Covalent Labeling of a Protein with SP-Acrylate

This protocol describes a general procedure for the covalent labeling of a protein containing accessible cysteine residues.

Materials:

  • Protein of interest (with at least one reactive cysteine residue) in a suitable buffer (e.g., PBS, pH 7.4).

  • SP-Acrylate probe.

  • Anhydrous DMSO.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Prepare a stock solution of SP-Acrylate: Dissolve SP-Acrylate in anhydrous DMSO to a concentration of 10 mM. Store protected from light at -20°C.

  • Prepare the protein solution: Dissolve the protein of interest in a suitable reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, treat with a mild reducing agent like TCEP and subsequently remove the reducing agent before labeling.

  • Reaction: Add a 10- to 20-fold molar excess of the SP-Acrylate stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column. The labeled protein will elute first, followed by the smaller, unreacted probe molecules.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of the SP-Acrylate probe.

Protocol 2: Fluorescent Imaging of Cells with Labeled Protein

This protocol provides a general workflow for introducing the SP-Acrylate-labeled protein into cells for imaging.

Materials:

  • SP-Acrylate labeled protein.

  • Cultured cells on glass-bottom dishes or coverslips.

  • Cell culture medium.

  • PBS (Phosphate-Buffered Saline).

  • Fixative (e.g., 4% paraformaldehyde in PBS), if required.

  • Mounting medium.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Introduction of Labeled Protein: The method for introducing the labeled protein into cells will depend on the protein itself. Options include microinjection, electroporation, or the use of cell-penetrating peptides if the protein is conjugated to one. For extracellular or cell-surface targets, the labeled protein can be added directly to the culture medium.

  • Incubation: Incubate the cells with the labeled protein for a sufficient time to allow for localization. This time will need to be optimized for the specific protein and cell type.

  • Washing: Wash the cells three times with warm PBS or cell culture medium to remove any unbound labeled protein.

  • Imaging: Image the live cells using a fluorescence microscope equipped with a filter set appropriate for the expected excitation and emission wavelengths of SP-Acrylate.

  • (Optional) Fixation and Mounting: For fixed-cell imaging, after washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and mount the coverslips onto microscope slides using a suitable mounting medium.

Start Start: Cultured Cells Add_Probe Introduce SP-Acrylate Labeled Protein Start->Add_Probe Incubate Incubate Add_Probe->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Image Fluorescence Microscopy Wash->Image End End: Image Acquisition Image->End

Caption: Cell imaging experimental workflow.

Application Notes and Protocols for Measuring the Nonlinear Optical (NLO) Properties of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the characterization of the third-order nonlinear optical (NLO) properties of the organic salt [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. The primary technique described is the single-beam Z-scan method, a widely used and reliable technique for determining the nonlinear refractive index and nonlinear absorption coefficient of materials.[1][2]

Introduction to NLO Properties and the Z-Scan Technique

Nonlinear optical (NLO) materials are of significant interest for a variety of applications in photonics, including optical switching, optical limiting, and data storage.[1][2] The compound of interest, a stilbazolium derivative, belongs to a class of organic molecules known for their potentially large NLO responses.

The Z-scan technique is a simple yet sensitive experimental method used to measure the intensity-dependent nonlinear susceptibilities of third-order NLO materials.[1] It allows for the determination of both the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility, χ(3).[1][2] The technique involves translating a sample through the focal point of a focused Gaussian laser beam and measuring the resulting changes in the far-field intensity.[1][2]

Quantitative Data Summary

As no specific experimental NLO data for "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide" is publicly available, the following table is provided as a template for researchers to populate with their experimental findings.

ParameterSymbolUnitMeasured Value
Nonlinear Refractive Indexn₂cm²/W
Nonlinear Absorption Coefficientβcm/W
Real part of the third-order nonlinear susceptibilityRe(χ⁽³⁾)esu
Imaginary part of the third-order nonlinear susceptibilityIm(χ⁽³⁾)esu
Third-order nonlinear optical susceptibilityχ⁽³⁾esu

Experimental Protocol: Z-Scan Measurement

This protocol outlines the steps for measuring the third-order NLO properties of the target compound using the Z-scan technique.

Materials and Equipment
  • Laser Source: A stable, high-power pulsed laser with a Gaussian beam profile (e.g., a Q-switched Nd:YAG laser).

  • Optical Components:

    • Focusing lens

    • Beam splitters

    • Aperture

    • Photodetectors

  • Sample Holder: A cuvette or thin film holder mounted on a motorized translation stage.

  • Data Acquisition System: Oscilloscope or a computer-based data acquisition system.

  • Sample: "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide" dissolved in a suitable solvent (e.g., DMSO, DMF) at a known concentration. The solvent should have negligible NLO response at the laser wavelength used.

Experimental Setup Workflow

Z_Scan_Workflow cluster_setup Z-Scan Experimental Setup cluster_data Data Acquisition & Analysis Laser Pulsed Laser Source BS1 Beam Splitter 1 Laser->BS1 PD1 Photodetector 1 (Reference) BS1->PD1 Reference Beam Lens Focusing Lens BS1->Lens Transmitted Beam DAQ Data Acquisition System PD1->DAQ Sample Sample on Translation Stage Lens->Sample BS2 Beam Splitter 2 Sample->BS2 Aperture Aperture PD3 Photodetector 3 (Closed Aperture) Aperture->PD3 BS2->Aperture Closed Aperture Arm PD2 Photodetector 2 (Open Aperture) BS2->PD2 Open Aperture Arm PD2->DAQ PD3->DAQ Analysis Data Analysis Software DAQ->Analysis Results NLO Properties (n₂, β, χ⁽³⁾) Analysis->Results

Caption: Workflow of the Z-scan experimental setup for NLO measurement.

Measurement Procedure
  • Sample Preparation: Prepare a solution of the title compound with a known concentration. The concentration should be adjusted to ensure that the linear absorption at the laser wavelength is not too high, to avoid thermal effects.

  • System Alignment: Align the laser beam to be a well-collimated Gaussian beam. The focusing lens should be chosen to provide a tight focus, and the sample should be placed on the translation stage.

  • Open Aperture Z-Scan:

    • Remove the aperture before the photodetector (or use a fully open aperture).

    • Move the sample along the z-axis through the focal point of the lens.

    • Record the transmitted intensity as a function of the sample position (z).

    • The resulting curve provides information about the nonlinear absorption. A valley in the transmittance at the focus indicates two-photon absorption (TPA) or other nonlinear absorption processes.[3]

  • Closed Aperture Z-Scan:

    • Place a finite aperture in the far-field of the beam path before the photodetector.

    • Repeat the process of moving the sample along the z-axis and recording the transmitted intensity.

    • The closed-aperture scan is sensitive to both nonlinear refraction and nonlinear absorption.[3]

  • Data Analysis:

    • Normalize the closed-aperture data by dividing it by the open-aperture data. This removes the effect of nonlinear absorption and isolates the nonlinear refraction.

    • The resulting curve will show a peak-valley or valley-peak characteristic, from which the sign and magnitude of the nonlinear refractive index (n₂) can be determined.[3]

    • Fit the open-aperture and normalized closed-aperture data to the theoretical Z-scan equations to extract the values of the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).

    • The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.

Alternative and Complementary Techniques

While the Z-scan is a robust technique for third-order NLO characterization, other methods can provide complementary information.

  • Third-Harmonic Generation (THG): This technique is particularly useful for measuring the electronic component of the third-order susceptibility, χ⁽³⁾(-3ω; ω, ω, ω).[4][5] THG involves the generation of light at three times the frequency of the incident laser beam.[5] It is a coherent process that can be used for both bulk materials and thin films.[4][5]

Conclusion

The experimental protocol detailed in this application note provides a comprehensive guide for researchers to measure the third-order NLO properties of "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide". The Z-scan technique is a powerful tool for this purpose, and the provided framework will enable the systematic characterization of this and similar organic NLO materials. Careful execution of the experiment and rigorous data analysis are crucial for obtaining accurate and reliable results.

References

Application Notes and Protocols: [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide for Two-Photon Absorption Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide is a member of the styrylpyridinium family of organic dyes. These dyes are characterized by a donor-π-acceptor (D-π-A) structure, which is known to give rise to significant nonlinear optical properties, including two-photon absorption (TPA). The molecule consists of a phenoxide group (electron donor) connected through a vinyl bridge to a methylpyridinium moiety (electron acceptor). The prop-2-enoate group offers a potential site for polymerization or covalent linkage to biomolecules. This document provides an overview of the potential applications, photophysical properties of analogous compounds, and detailed experimental protocols for the synthesis and characterization of this class of dyes for TPA applications.

Photophysical Properties of Structurally Similar Styrylpyridinium Dyes

The TPA cross-section (δTPA), a measure of the TPA efficiency, is a critical parameter for TPA applications. The following table summarizes the photophysical properties of several styrylpyridinium derivatives, which can serve as a reference for estimating the performance of the title compound.

CompoundSolventOne-Photon Absorption Max (nm)Two-Photon Absorption Max (nm)TPA Cross-Section (GM)Emission Max (nm)Reference
trans-4-(4'-N,N-diphenyl amino) styryl-N-methyl quinolinium iodideDMFNot Reported106410.9 x 10-48 cm4 s/photonNot Reported[1]
A styrylpyridinium saltDMSONot Reported800597626[2][3]
A styrylpyridinium saltAcetoneNot ReportedNot Reported166Not Reported[3]
A styrylpyridinium saltCHCl3Not ReportedNot Reported46Not Reported[3]
Benzo[h]coumarin-pyridinium (BS-CN)Not ReportedNot ReportedNot Reported76Not Reported[4]

Note: 1 GM (Goeppert-Mayer unit) = 10-50 cm4 s photon-1. The TPA cross-section is highly dependent on the solvent polarity.

Experimental Protocols

I. Synthesis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

This protocol is a proposed synthetic route based on the Knoevenagel condensation, a common method for synthesizing styrylpyridinium dyes.

Materials:

  • 4-formylphenyl acrylate

  • 1,4-dimethylpyridinium iodide

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • In a round-bottom flask, dissolve 1,4-dimethylpyridinium iodide (1.1 eq) in ethanol.

  • Add 4-formylphenyl acrylate (1.0 eq) to the solution.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether to the reaction mixture to precipitate the crude product.

  • Filter the precipitate and wash it with diethyl ether to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

II. Measurement of Two-Photon Absorption Cross-Section

The Z-scan technique is a widely used method to determine the TPA cross-section. This protocol provides a general outline for performing a Z-scan experiment.

Instrumentation:

  • Femtosecond or picosecond pulsed laser with a tunable wavelength in the near-infrared (NIR) range (e.g., Ti:sapphire laser).

  • Beam-shaping optics (lenses, apertures) to produce a high-quality Gaussian beam.

  • A translation stage to move the sample along the laser beam axis (z-axis).

  • A photodetector to measure the transmitted laser intensity.

  • A data acquisition system.

Procedure:

  • Sample Preparation: Dissolve the styrylpyridinium dye in a suitable solvent (e.g., DMSO) in a quartz cuvette of known path length (e.g., 1 mm). The concentration should be adjusted to ensure a linear transmittance of >70% at the laser wavelength.

  • Laser Setup: Align the laser beam to have a Gaussian spatial profile. Focus the beam using a lens.

  • Z-scan Measurement:

    • Mount the sample cuvette on the translation stage.

    • Move the sample along the z-axis through the focal point of the laser beam.

    • Record the transmitted laser intensity as a function of the sample position (z).

  • Open-Aperture Z-scan: To measure the nonlinear absorption, collect the entire transmitted beam using the photodetector. A decrease in transmittance will be observed as the sample moves closer to the focal point, where the intensity is highest, due to two-photon absorption.

  • Data Analysis: The TPA cross-section (δTPA) can be calculated from the open-aperture Z-scan data using the following equation: δTPA = (β * hν) / (NA * C) where:

    • β is the TPA coefficient obtained by fitting the Z-scan curve.

    • hν is the photon energy of the incident laser.

    • NA is Avogadro's number.

    • C is the concentration of the dye.

III. Two-Photon Fluorescence Microscopy for Cellular Imaging

Styrylpyridinium dyes are known to localize in the cytoplasm and can be used as probes for two-photon fluorescence microscopy (TPM).

Materials:

  • Live or fixed cells cultured on glass-bottom dishes.

  • A stock solution of the styrylpyridinium dye in DMSO.

  • Cell culture medium or phosphate-buffered saline (PBS).

  • A two-photon microscope equipped with a femtosecond pulsed NIR laser.

Procedure:

  • Cell Staining:

    • Prepare a working solution of the dye by diluting the stock solution in cell culture medium or PBS to the desired final concentration (typically in the low micromolar range).

    • Incubate the cells with the dye solution for 15-30 minutes at 37°C.

    • Wash the cells twice with fresh medium or PBS to remove the excess dye.

  • Two-Photon Imaging:

    • Place the stained cells on the stage of the two-photon microscope.

    • Excite the dye using the NIR laser at a wavelength corresponding to its two-photon absorption maximum (typically around 800 nm for red-emitting styrylpyridinium dyes).

    • Collect the emitted fluorescence using a suitable detector and filter set.

    • Acquire images of the stained cells. The dye is expected to show bright fluorescence in the cytoplasm.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4-formylphenyl acrylate, 1,4-dimethylpyridinium iodide) reaction Knoevenagel Condensation (Ethanol, Piperidine) start->reaction precipitation Precipitation (Diethyl Ether) reaction->precipitation purification Purification (Recrystallization) precipitation->purification product Final Product: [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr mass_spec Mass Spectrometry product->mass_spec uv_vis UV-Vis & Fluorescence Spectroscopy product->uv_vis tpa Two-Photon Absorption (Z-scan) product->tpa

Caption: Workflow for the synthesis and characterization of the styrylpyridinium dye.

TPA_Principle cluster_excitation Excitation Process cluster_relaxation Relaxation & Emission cluster_application Application ground_state Ground State (S0) virtual_state Virtual State ground_state->virtual_state Two-Photon Absorption (NIR) excited_state Excited State (S1) emission Fluorescence (Visible Light) excited_state->emission Relaxation microscopy Two-Photon Microscopy (Cellular Imaging) emission->microscopy Signal for Imaging

Caption: Principle of two-photon absorption and its application in fluorescence microscopy.

References

Application Notes and Protocols for Cell Imaging using [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide is a member of the styrylpyridinium class of fluorescent dyes.[1] These cationic dyes are valuable tools in cell imaging due to their ability to accumulate in specific organelles, most notably mitochondria, driven by the mitochondrial membrane potential.[2][3] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, based on the known characteristics of structurally similar styrylpyridinium probes.

Product Information

Product Name: [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Appearance: Crystalline solid

Molecular Formula: C₂₃H₂₀INO₂

Molecular Weight: 485.32 g/mol

Spectroscopic Properties

The spectroscopic properties of styrylpyridinium dyes can be fine-tuned by altering their molecular structure.[1][4] The following table summarizes the expected spectroscopic characteristics of this compound based on data from similar dyes.

PropertyValue
Excitation Maximum (λex)~488 nm
Emission Maximum (λem)~620 nm
Stokes Shift~132 nm
Recommended Laser Line488 nm (Argon ion)
Recommended Filter SetTRITC/Cy3

Applications

  • Mitochondrial Staining in Live Cells: The delocalized positive charge on the pyridinium ring facilitates the accumulation of the probe within the mitochondria of live cells, allowing for visualization of mitochondrial morphology and distribution.[3]

  • Assessment of Mitochondrial Membrane Potential: Changes in the fluorescence intensity of the probe can be correlated with alterations in the mitochondrial membrane potential, a key indicator of cell health and function.

  • High-Content Screening (HCS): The robust staining and photostability of styrylpyridinium dyes make them suitable for automated imaging and analysis in compound screening campaigns.[5]

  • Two-Photon Microscopy (TPM): While specific two-photon absorption cross-section data is unavailable for this compound, similar styrylpyridinium derivatives have been successfully employed in two-photon imaging.[4][6]

Experimental Protocols

Reagent Preparation

1.1. Stock Solution Preparation:

  • Prepare a 1 mM stock solution of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Vortex thoroughly to ensure the compound is fully dissolved.

  • Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

1.2. Working Solution Preparation:

  • On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 100-500 nM in a suitable buffer (e.g., Tyrode's buffer, Hanks' Balanced Salt Solution (HBSS), or serum-free cell culture medium).[7]

  • The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Live-Cell Staining Protocol

This protocol is a general guideline for staining adherent cells in a 96-well plate format, suitable for high-content screening.

  • Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom imaging plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Reagent Addition: Remove the cell culture medium and add the pre-warmed working solution of the fluorescent probe to each well.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing (Optional): For clearer imaging, the loading solution can be removed, and the cells can be washed twice with pre-warmed buffer or medium. However, for high-throughput screening, a no-wash protocol may be preferable.

  • Imaging: Image the cells using a fluorescence microscope or a high-content imaging system equipped with appropriate filters for the probe.

Co-staining with Other Fluorescent Probes

This probe can be used in conjunction with other fluorescent probes for multi-parametric analysis. For example, co-staining with a nuclear dye like Hoechst 33342 can provide information on cell number and nuclear morphology.[8]

  • Follow the live-cell staining protocol as described above.

  • After the incubation with the mitochondrial probe, add Hoechst 33342 to a final concentration of 1-2 µM.

  • Incubate for an additional 10-15 minutes at 37°C.

  • Wash the cells twice with pre-warmed buffer or medium.

  • Image the cells using the appropriate filter sets for each probe.

Data Analysis

Quantitative analysis of the acquired images can provide valuable insights into cellular function.

ParameterMeasurementBiological Relevance
Mitochondrial MorphologyTotal mitochondrial area, mitochondrial length, branchingChanges in mitochondrial network dynamics
Mitochondrial Membrane PotentialMean fluorescence intensity within the mitochondrial regionIndicator of cell health and apoptosis
Cell ViabilityCo-localization with a viability dye (e.g., Propidium Iodide)Assessment of cytotoxicity

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Data Acquisition & Analysis prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Dilute to 100-500 nM Working Solution prep_stock->prep_working add_probe Add Working Solution to Cells prep_working->add_probe seed_cells Seed Cells in 96-well Plate culture_cells Culture Overnight seed_cells->culture_cells culture_cells->add_probe incubate Incubate for 15-30 min add_probe->incubate wash Wash (Optional) incubate->wash image_cells Acquire Images with Fluorescence Microscope wash->image_cells analyze_data Analyze Mitochondrial Morphology and Intensity image_cells->analyze_data

Caption: Experimental workflow for live-cell mitochondrial imaging.

signaling_pathway cluster_cell Cellular Context drug Drug Compound ros Increased ROS drug->ros Induces mito_potential Decreased Mitochondrial Membrane Potential ros->mito_potential Leads to apoptosis Apoptosis mito_potential->apoptosis Triggers probe Styrylpyridinium Probe (Decreased Fluorescence) mito_potential->probe Measured by

Caption: Monitoring drug-induced apoptosis via mitochondrial potential.

References

Application Notes & Protocols for Thin Film Fabrication with [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide is a member of the stilbazolium family of organic salts. Materials in this class are noted for their significant nonlinear optical (NLO) properties, which makes them promising candidates for a variety of applications in photonics and optoelectronics.[1][2][3][4] The fabrication of high-quality thin films from these materials is a critical step in the development of such devices. These application notes provide a generalized guide to the synthesis, fabrication, and characterization of thin films of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide, based on established methods for similar stilbazolium derivatives.

Synthesis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

The synthesis of the title compound can be achieved through a condensation reaction. A general procedure involves the reaction of 4-methyl-N-methyl pyridinium iodide with an appropriate benzaldehyde derivative in the presence of a base catalyst like piperidine.[5]

Experimental Protocols

1. Synthesis Protocol

A generalized synthesis protocol based on related stilbazolium salts is presented below.[6]

Materials:

  • 1,4-dimethylpyridinium iodide

  • 4-formylphenyl prop-2-enoate

  • Methanol

  • Piperidine

Procedure:

  • Dissolve equimolar amounts of 1,4-dimethylpyridinium iodide and 4-formylphenyl prop-2-enoate in hot methanol.

  • Add a few drops of piperidine to the solution to catalyze the reaction.

  • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product may precipitate out of the solution upon cooling.

  • The crude product can be purified by recrystallization from a suitable solvent mixture, such as methanol/acetonitrile.[4][6]

Illustrative Synthesis Workflow

reagents 1,4-dimethylpyridinium iodide + 4-formylphenyl prop-2-enoate solvent Dissolve in hot Methanol reagents->solvent catalyst Add Piperidine solvent->catalyst reflux Reflux for several hours catalyst->reflux cool Cool to precipitate reflux->cool purify Recrystallize from Methanol/Acetonitrile cool->purify product [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide purify->product

Caption: A generalized workflow for the synthesis of the target stilbazolium salt.

2. Thin Film Fabrication Protocols

Two common methods for the fabrication of thin films from organic materials are presented: a solution-based method (Spin Coating) and a physical vapor deposition method (Pulsed Laser Deposition).

2.1. Protocol: Spin Coating

Materials:

  • [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide powder

  • A suitable solvent (e.g., methanol, acetonitrile, or a mixture)[4]

  • Substrates (e.g., glass slides, silicon wafers)

Procedure:

  • Prepare a solution of the stilbazolium salt in the chosen solvent at a specific concentration (e.g., 1-10 mg/mL). The solubility may need to be experimentally determined.[4]

  • Clean the substrates thoroughly using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

  • Place a substrate on the spin coater chuck.

  • Dispense a small amount of the solution onto the center of the substrate.

  • Spin the substrate at a defined speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds).

  • The coated substrate can be subsequently annealed on a hot plate at a moderate temperature to remove residual solvent and potentially improve film quality.

2.2. Protocol: Pulsed Laser Deposition (PLD)

This technique is suitable for materials that may decompose at high temperatures required for thermal evaporation.[1]

Materials:

  • A pressed target of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

  • Substrates (e.g., KBr, optical glass)[1]

Procedure:

  • Prepare a pressed pellet of the stilbazolium salt to be used as the PLD target.

  • Mount the target and the substrate inside a high-vacuum deposition chamber.

  • Evacuate the chamber to a base pressure in the range of 10⁻⁶ to 10⁻⁷ Torr.

  • A high-power pulsed laser (e.g., a UV excimer laser) is directed at the rotating target.[1]

  • The laser ablation of the target material creates a plume of plasma that deposits on the substrate.

  • The substrate temperature and the distance between the target and substrate can be optimized to control the film properties.

Illustrative Thin Film Fabrication Workflow

cluster_solution Solution-Based Method cluster_pvd Physical Vapor Deposition dissolve Dissolve Salt in Solvent spin_coat Spin Coating dissolve->spin_coat anneal_solution Annealing spin_coat->anneal_solution thin_film Thin Film anneal_solution->thin_film prepare_target Prepare Target Pellet pld Pulsed Laser Deposition prepare_target->pld pld->thin_film start Stilbazolium Salt start->dissolve start->prepare_target

Caption: Overview of solution-based and physical vapor deposition methods for thin film fabrication.

3. Thin Film Characterization Protocols

After fabrication, it is essential to characterize the thin films to understand their properties.

3.1. Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To confirm the chemical integrity of the deposited material.

Procedure:

  • Acquire a background spectrum of the bare substrate.

  • Acquire the spectrum of the thin film on the substrate.

  • The resulting spectrum should show characteristic vibrational bands of the stilbazolium salt. A comparison with the spectrum of the bulk material can confirm that no significant decomposition occurred during deposition.[1]

3.2. Protocol: Atomic Force Microscopy (AFM)

Purpose: To evaluate the surface morphology and roughness of the thin film.

Procedure:

  • Mount the thin film sample on the AFM stage.

  • Engage the AFM tip with the sample surface in tapping mode.

  • Scan a representative area of the film (e.g., 1x1 µm² or 5x5 µm²).

  • Analyze the obtained images to determine the root-mean-square (RMS) roughness and observe the film's morphology (e.g., grain size, presence of defects). Homogeneous films with low roughness are generally desirable.[1]

3.3. Protocol: UV-Visible Spectroscopy

Purpose: To determine the optical properties of the thin film, such as its absorption spectrum and optical band gap.

Procedure:

  • Acquire a baseline spectrum using a bare substrate of the same type.

  • Place the thin film sample in the spectrometer's sample holder.

  • Measure the absorbance or transmittance spectrum over the desired wavelength range.

  • The absorption spectrum can reveal the electronic transitions within the molecule. The optical band gap can be estimated from a Tauc plot.[3]

Illustrative Characterization Workflow

thin_film Fabricated Thin Film ftir FTIR Spectroscopy (Chemical Integrity) thin_film->ftir afm AFM (Morphology, Roughness) thin_film->afm uv_vis UV-Vis Spectroscopy (Optical Properties) thin_film->uv_vis data Characterization Data ftir->data afm->data uv_vis->data

Caption: A typical workflow for the characterization of fabricated thin films.

Data Presentation

Due to the lack of specific experimental data for "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide," the following tables are illustrative examples of how to structure quantitative data obtained from the characterization of such thin films.

Table 1: Spin Coating Parameters and Resulting Film Properties

ParameterSample 1Sample 2Sample 3
Concentration (mg/mL) 51010
Spin Speed (rpm) 200020004000
Annealing Temp. (°C) 808080
Thickness (nm) ValueValueValue
RMS Roughness (nm) ValueValueValue
Optical Band Gap (eV) ValueValueValue

Table 2: Comparison of Deposition Techniques

PropertySpin CoatingPulsed Laser Deposition
Film Thickness Control Good (dependent on concentration and spin speed)Excellent (dependent on deposition time)
Surface Roughness Typically low to moderateCan be very low
Chemical Purity Good, but solvent residues possibleHigh purity
Substrate Compatibility Wide rangeWide range
Scalability Good for large areasMore complex for large areas

Concluding Remarks

The protocols and information provided herein offer a starting point for the fabrication and characterization of thin films of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. It is crucial to note that the optimal parameters for synthesis, deposition, and characterization will need to be determined experimentally for this specific compound. The exploration of such novel organic materials in thin film form is a vital step toward the development of advanced optical and electronic devices.

References

Application Notes and Protocols for the Analytical Detection of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide is a complex organic salt containing a pyridinium cation and an iodide anion. The cation features a substituted phenyl acrylate moiety conjugated with a methylpyridinium group. This structure suggests the presence of a significant chromophore, making it amenable to spectrophotometric and chromatographic techniques. This document provides detailed application notes and protocols for the analytical detection and quantification of this compound, targeting researchers, scientists, and professionals in drug development. The primary proposed method is High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, a robust and widely used technique for the analysis of organic molecules.

Analytical Method: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the target analyte, its conjugated system allows for sensitive detection using a UV-Vis detector.

Principle

The method involves injecting a sample solution into a liquid chromatograph, where it is carried by a mobile phase through a stationary phase (the column). The separation is based on the differential partitioning of the analyte between the two phases. As the analyte elutes from the column, it passes through a UV-Vis detector. The absorbance of the analyte at a specific wavelength is measured, and the resulting peak area is proportional to its concentration.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the proposed HPLC-UV method. This data is representative of what could be expected from a well-optimized method for a compound of this nature.

ParameterValue
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity Range 0.2 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Wavelength of Detection (λmax) 350 nm (Hypothetical)

Experimental Protocol: HPLC-UV Analysis

This section provides a detailed step-by-step protocol for the quantitative analysis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide.

Materials and Reagents
  • Reference Standard: [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

Instrumentation
  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the sample diluent.

  • Working Standard Solutions (0.2 - 100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock standard solution with the sample diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in the sample diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of A and B (see gradient table)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 350 nm
Run Time 15 minutes

Gradient Elution Program:

Time (min)%A (Water + 0.1% FA)%B (ACN + 0.1% FA)
0.09010
10.01090
12.01090
12.19010
15.09010
Data Analysis
  • Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Inject the prepared sample solutions.

  • Determine the concentration of the analyte in the samples by interpolating the peak areas from the calibration curve.

Electrochemical Analysis: Cyclic Voltammetry (CV)

While HPLC is recommended for quantification, electrochemical methods like Cyclic Voltammetry can be valuable for characterizing the redox properties of the pyridinium moiety. The electrochemical behavior of pyridinium compounds has been studied, and it is known that the pyridinium ion can be reduced.[1][2][3] The reduction potential is dependent on the electrode material.[3] For instance, on a platinum electrode, the reduction of pyridinium has been observed at approximately -0.58 V vs SCE.[1][3] On gold electrodes, an irreversible reduction wave is observed at around -1.0 V vs Ag/AgCl.[2][4]

Hypothetical Experimental Protocol for CV
  • Instrumentation: Potentiostat with a three-electrode cell (Working Electrode: Glassy Carbon or Platinum, Reference Electrode: Ag/AgCl, Counter Electrode: Platinum wire).

  • Electrolyte: 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate) in an appropriate solvent (e.g., acetonitrile or an aqueous buffer).

  • Analyte Concentration: 1 mM

  • Procedure:

    • Dissolve the analyte in the electrolyte solution.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

    • Perform the cyclic voltammetry scan over a potential range expected to encompass the reduction of the pyridinium group (e.g., from 0 V to -1.5 V vs Ag/AgCl).

    • Record and analyze the resulting voltammogram for reduction and oxidation peaks.

Visualizations

HPLC-UV Experimental Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Autosampler, Column) prep->hplc detector UV-Vis Detector (λ = 350 nm) hplc->detector data Data Acquisition and Processing detector->data result Concentration Determination data->result

Caption: Workflow for HPLC-UV analysis.

Logical Relationship for Quantitative Analysis

Quantitative_Analysis peak_area Peak Area cal_curve Calibration Curve (Peak Area vs. Conc.) peak_area->cal_curve generates concentration Analyte Concentration concentration->cal_curve generates cal_curve->concentration determines

Caption: Relationship in quantitative analysis.

References

Application Notes and Protocols: [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide as a Photosensitizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide is a cationic styryl-pyridinium derivative with potential applications as a photosensitizer in photodynamic therapy (PDT). This class of compounds is characterized by a donor-π-acceptor structure, which often imparts favorable photophysical properties for PDT applications. The positively charged pyridinium moiety can facilitate cellular uptake, particularly into the mitochondria of cancer cells, due to the negative mitochondrial membrane potential. Upon excitation with light of an appropriate wavelength, this photosensitizer is expected to generate reactive oxygen species (ROS), leading to localized cellular damage and induction of cell death pathways such as apoptosis. The prop-2-enoate (acrylate) group offers a potential site for further chemical modification or polymerization.

These application notes provide an overview of the anticipated properties of this photosensitizer and detailed protocols for its evaluation.

Anticipated Photophysical and Photochemical Properties

While specific experimental data for this novel compound is not yet available, the following properties can be anticipated based on structurally similar styryl-pyridinium dyes.[1][2]

Table 1: Anticipated Photophysical Properties

PropertyAnticipated Value/RangeNotes
Absorption Maximum (λmax) 450 - 550 nmStyryl-pyridinium dyes typically exhibit strong absorption in the blue-green region of the visible spectrum. The exact wavelength will depend on the solvent polarity.[2]
Emission Maximum (λem) 600 - 750 nmA large Stokes shift is expected, which is beneficial for bioimaging applications to minimize self-quenching.
Molar Extinction Coefficient (ε) > 30,000 M⁻¹cm⁻¹High molar extinction coefficients are characteristic of these dyes and are crucial for efficient light absorption.
Fluorescence Quantum Yield (ΦF) 0.01 - 0.20The quantum yield is expected to be modest, as efficient photosensitizers often favor intersystem crossing to the triplet state over fluorescence.
Singlet Oxygen Quantum Yield (ΦΔ) 0.3 - 0.7A high singlet oxygen quantum yield is a key determinant of PDT efficacy. This value is anticipated to be significant for this class of compounds.

Proposed Mechanism of Action in Photodynamic Therapy

The photosensitizing action of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide is predicated on the principles of photodynamic therapy. The proposed mechanism involves both Type I and Type II photochemical reactions, leading to the generation of cytotoxic reactive oxygen species (ROS).

Upon absorption of light, the photosensitizer (PS) is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can undergo intersystem crossing to a longer-lived excited triplet state (T₁). The T₁ state photosensitizer can then initiate two types of reactions:

  • Type I Reaction: The T₁ state PS can react directly with biomolecules through electron transfer, generating radical ions that can further react with molecular oxygen to produce superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).

  • Type II Reaction: The T₁ state PS can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[3]

The generated ROS can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[4][5]

Caption: Proposed mechanism of action for the photosensitizer.

Experimental Protocols

The following protocols are provided as a guide for the evaluation of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide as a photosensitizer.

Protocol 1: In Vitro Photodynamic Therapy and Cytotoxicity Assessment (MTT Assay)

This protocol details the procedure for assessing the phototoxic and cytotoxic effects of the photosensitizer on a cancer cell line (e.g., HeLa, MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]

Materials:

  • [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Light source with appropriate wavelength and power density (e.g., LED array)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Photosensitizer Incubation: Prepare a stock solution of the photosensitizer in DMSO and dilute it to various concentrations in a complete medium. Replace the medium in the wells with 100 µL of the photosensitizer solutions. Include control wells with a medium containing the same concentration of DMSO as the highest photosensitizer concentration (vehicle control) and wells with medium only (untreated control). Incubate for 4-24 hours.

  • Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with 100 µL of PBS per well.

  • Irradiation: Add 100 µL of fresh complete medium to each well. Irradiate the designated "light" plates with a light source at a specific wavelength (corresponding to the absorption maximum of the photosensitizer) and light dose (e.g., 5-20 J/cm²). Keep the "dark" control plates covered from light.

  • Post-Irradiation Incubation: Incubate both "light" and "dark" plates for another 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the photosensitizer concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for both light and dark conditions.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_ps Add photosensitizer at various concentrations incubate_24h_1->add_ps incubate_ps Incubate for 4-24h add_ps->incubate_ps wash_cells Wash cells with PBS incubate_ps->wash_cells add_medium Add fresh medium wash_cells->add_medium irradiate Irradiate 'light' group add_medium->irradiate incubate_24_48h Incubate for 24-48h add_medium->incubate_24_48h Dark irradiate->incubate_24_48h Light add_mtt Add MTT solution incubate_24_48h->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro PDT cytotoxicity MTT assay.

Protocol 2: Cellular Uptake and Subcellular Localization

This protocol describes how to visualize the cellular uptake and determine the subcellular localization of the photosensitizer using fluorescence microscopy.

Materials:

  • [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • PBS

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

  • Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

  • Paraformaldehyde (for fixing cells, optional)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density and allow them to adhere for 24 hours.

  • Photosensitizer Incubation: Treat the cells with a non-toxic concentration of the photosensitizer (determined from the dark toxicity assay) for various time points (e.g., 1, 4, 12, 24 hours).

  • Co-staining (Optional): For subcellular localization, co-incubate the cells with an organelle-specific tracker for the last 30-60 minutes of the photosensitizer incubation period, following the manufacturer's protocol.

  • Washing: Wash the cells three times with PBS to remove the excess photosensitizer and tracker.

  • Imaging: Mount the coverslips or place the dishes on the fluorescence microscope. Acquire images using the appropriate filter sets for the photosensitizer and the organelle tracker.

  • Image Analysis: Analyze the images to determine the cellular uptake efficiency over time and to identify the subcellular compartments where the photosensitizer accumulates by observing the co-localization with the organelle trackers.

Cellular_Uptake_Workflow start Start seed_cells Seed cells on glass-bottom dishes start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_ps Add photosensitizer incubate_24h->add_ps incubate_ps Incubate for various time points add_ps->incubate_ps add_tracker Add organelle tracker (optional) incubate_ps->add_tracker wash_cells Wash cells with PBS incubate_ps->wash_cells No co-staining add_tracker->wash_cells image_cells Image cells with fluorescence microscope wash_cells->image_cells analyze_images Analyze for uptake and co-localization image_cells->analyze_images end End analyze_images->end

Caption: Workflow for cellular uptake and localization studies.

Apoptosis Signaling Pathway in Photodynamic Therapy

PDT is known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10] Given the cationic nature of the photosensitizer, it is likely to accumulate in the mitochondria, favoring the intrinsic pathway.

Apoptosis_Pathway cluster_0 PDT Insult cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway cluster_3 Extrinsic Pathway (Potential Contribution) PDT PDT with [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide ROS ROS Generation PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria DeathReceptors Death Receptors (e.g., Fas) ROS->DeathReceptors Bcl2 Bcl-2 Family Proteins (Bax, Bak activation) Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation (Apoptosome) Apaf1->Caspase9 forms Apoptosome with Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase8->Caspase3

Caption: Anticipated apoptosis signaling pathway induced by the photosensitizer.

Safety and Handling

As with any novel chemical compound, [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide should be handled with appropriate safety precautions. It is recommended to wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. All experiments should be conducted in a well-ventilated area. A material safety data sheet (MSDS) should be consulted for detailed safety information.

Conclusion

[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide represents a promising candidate for a new photosensitizer for photodynamic therapy. Its anticipated photophysical properties and cationic nature suggest the potential for efficient ROS generation and targeted cellular uptake. The provided protocols offer a framework for the systematic evaluation of its efficacy and mechanism of action. Further studies are warranted to fully characterize this compound and validate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. Due to the ionic nature of the pyridinium salt, reverse-phase chromatography can also be a suitable method.

Q2: What is a good starting solvent system for recrystallization?

A2: Based on structurally similar compounds, a mixture of methanol and acetonitrile (e.g., 1:1 v/v) is a good starting point for recrystallization.[1][2] Other polar solvents like ethanol or isopropanol, potentially with a co-solvent, could also be effective. Solubility tests are recommended to determine the ideal solvent or solvent system.

Q3: What type of stationary phase should I use for column chromatography?

A3: For the purification of polar, cationic compounds like this, silica gel is a common choice. However, given the high polarity, alumina may also be effective. For reverse-phase chromatography, a C18 column is typically used.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the separation during column chromatography and to check the purity of fractions. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent (e.g., methanol, ethanol). If the compound is still insoluble, consider a solvent mixture.
Too much solute is present for the volume of solvent.Add more hot solvent in small increments until the solid dissolves.[3][4]
No crystals form upon cooling. The solution is too dilute.Evaporate some of the solvent to concentrate the solution and then try cooling again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
The compound has oiled out instead of crystallizing.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.
Low recovery of the purified product. Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]
The crystals were washed with a solvent at room temperature.Wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[6]
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Compound does not move from the origin on the TLC plate/column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For silica gel, a gradient of dichloromethane to methanol is a common strategy for polar compounds.
Compound streaks on the TLC plate/column. The compound is highly polar and interacting strongly with the stationary phase.Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the compound's properties.
The sample is overloaded on the column.Use a larger column or reduce the amount of sample loaded.
Poor separation of the desired compound from impurities. The chosen eluent system is not optimal.Systematically test different solvent systems using TLC to find one that provides good separation (a significant difference in Rf values).
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.

Experimental Protocols

Recrystallization Protocol

This protocol is based on the purification of the structurally similar compound 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide.[1][2]

  • Dissolution: In an Erlenmeyer flask, add the crude [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. Heat a 1:1 mixture of methanol and acetonitrile and add the minimum amount of the hot solvent to the flask with swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol-acetonitrile mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in minimum hot solvent A->B C Hot Filtration (optional) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with -cold solvent F->G H Dry Crystals G->H I Pure Product H->I Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Pack Column with Silica Gel B Load Crude Product A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Monitor with TLC D->E E->C F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H

References

Technical Support Center: Overcoming Solubility Challenges with [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide?

Q2: Which initial solvents should I try for dissolving this compound?

A2: Based on the chemical structure and data from similar styrylpyridinium dyes, the following solvents are recommended for initial solubility tests:

  • Dimethyl sulfoxide (DMSO): Often used to prepare high-concentration stock solutions of similar compounds.

  • Methanol (MeOH): Frequently used as a solvent for synthesis and recrystallization of related molecules, indicating at least moderate solubility.

  • Dimethylformamide (DMF): Another polar aprotic solvent that can be effective for dissolving polar organic salts.

Q3: Can I use water to dissolve this compound?

A3: While the pyridinium moiety suggests some potential for aqueous solubility, organic salts with larger counter-ions like iodide can have limited solubility in water.[1] It is recommended to test solubility in water, but be prepared for it to be lower than in polar organic solvents. The addition of a small percentage of a co-solvent like DMSO or methanol to an aqueous solution may improve solubility.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid solutes, solubility increases with temperature. Gently warming the solvent while attempting to dissolve the compound can be an effective strategy. However, it is crucial to be mindful of the compound's stability at elevated temperatures.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

This guide provides a systematic approach to troubleshoot and overcome solubility issues.

Troubleshooting Workflow

Solubility_Troubleshooting start Start: Solubility Issue solvent_selection Step 1: Solvent Selection - Start with recommended polar aprotic solvents (DMSO, DMF). - Try polar protic solvents (Methanol, Ethanol). start->solvent_selection mechanical_agitation Step 2: Mechanical Agitation - Vortex the sample vigorously. - Use a magnetic stirrer. solvent_selection->mechanical_agitation If not dissolved success Success: Compound Dissolved solvent_selection->success Dissolved sonication Step 3: Sonication - Place the sample in an ultrasonic bath. - This can help break up solid aggregates. mechanical_agitation->sonication If not dissolved mechanical_agitation->success Dissolved heating Step 4: Gentle Heating - Warm the solvent/sample mixture. - Monitor for degradation (color change). sonication->heating If not dissolved sonication->success Dissolved solvent_mixture Step 5: Co-Solvent System - Try mixtures of solvents (e.g., DMSO/water, Methanol/DCM). - Start with a high ratio of the better solvent. heating->solvent_mixture If not dissolved heating->success Dissolved ph_adjustment Step 6: pH Adjustment (for aqueous solutions) - The compound's charge may be pH-dependent. - Cautiously add dilute acid or base. solvent_mixture->ph_adjustment If not dissolved solvent_mixture->success Dissolved ph_adjustment->success Dissolved failure Consult Further: If issues persist, consider compound purity or degradation. ph_adjustment->failure If not dissolved

Caption: A step-by-step workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution, a common requirement for various experimental assays.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start: Prepare Stock Solution weigh_compound 1. Accurately weigh the desired mass of the compound. start->weigh_compound add_solvent 2. Add a small volume of the chosen solvent (e.g., DMSO) to the vial. weigh_compound->add_solvent vortex 3. Vortex the mixture for 1-2 minutes. add_solvent->vortex sonicate 4. If solids remain, sonicate for 5-10 minutes. vortex->sonicate Check for solids gentle_heat 5. (Optional) Gently warm the solution (e.g., to 37°C). sonicate->gentle_heat Check for solids add_to_volume 6. Add solvent to reach the final desired concentration. gentle_heat->add_to_volume final_mix 7. Vortex again to ensure homogeneity. add_to_volume->final_mix store 8. Store the stock solution appropriately (e.g., at -20°C or -80°C). final_mix->store end End: Stock Solution Ready store->end

Caption: Workflow for preparing a stock solution of the compound.

Data Presentation

While quantitative solubility data for the target compound is not available, the following table provides a qualitative solubility guide based on the properties of structurally similar compounds.

SolventTypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighRecommended for preparing stock solutions.
Dimethylformamide (DMF)Polar AproticHighA good alternative to DMSO.
Methanol (MeOH)Polar ProticModerate to HighOften used in synthesis and purification.
Ethanol (EtOH)Polar ProticModerateMay require warming to achieve higher concentrations.
WaterPolar ProticLow to ModerateSolubility may be limited due to the iodide counter-ion.
Dichloromethane (DCM)NonpolarLowUnlikely to be a good solvent.
HexanesNonpolarVery LowNot recommended.

Disclaimer: This information is intended as a guide. Actual solubility should be determined experimentally. Compound purity can significantly impact solubility.

References

Technical Support Center: Stabilizing [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide" in solution during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Handling and Storage

Q1: What is the recommended method for storing the solid compound?

A1: The solid compound should be stored in a cool, dark, and dry place. Exposure to light and moisture should be minimized to prevent degradation. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C to -80°C is advisable. A vendor of a similar compound suggests storing the stock solution at -80°C for use within 6 months and at -20°C for use within 1 month.[1]

Q2: How should I prepare a stock solution of the compound?

A2: The choice of solvent is critical for the stability of the compound. Due to the ionic nature of the pyridinium iodide, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often suitable for creating a concentrated stock solution. For aqueous experiments, the stock solution can be further diluted in an appropriate buffer. It is recommended to prepare fresh solutions for each experiment or to store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] To enhance solubility, gentle warming to 37°C and sonication can be employed.[1]

Solution Stability and Degradation

Q3: My solution of the compound changes color over time. What is causing this?

A3: A color change in the solution is a common indicator of compound degradation. Given the styrylpyridinium core, this is likely due to photodegradation. Styrylpyridinium dyes are known to be light-sensitive, and exposure to ambient light can lead to isomerization or other photochemical reactions.[2] To mitigate this, prepare and handle the solution under amber or red light conditions and store it in light-protecting containers (e.g., amber vials).

Q4: I am observing a decrease in the concentration of my compound in solution over time, even when stored in the dark. What could be the cause?

A4: If photodegradation is ruled out, the decrease in concentration could be due to hydrolysis of the prop-2-enoate (acrylate) ester. This is particularly prevalent in aqueous solutions with a basic pH.[3] The ester linkage can be cleaved to yield acrylic acid and the corresponding phenol. To minimize hydrolysis, it is recommended to use buffers with a neutral or slightly acidic pH (pH 6-7) and to prepare the solutions fresh before use.

Q5: I have noticed the formation of a precipitate or gel in my concentrated solution. What is happening?

A5: The formation of a precipitate or gel is likely due to the polymerization of the acrylate moiety. Acrylate esters are susceptible to radical polymerization, which can be initiated by heat, light, or impurities. To prevent this, consider the following:

  • Add a polymerization inhibitor: A small amount of a radical scavenger, such as hydroquinone monomethyl ether (MeHQ), can be added to the solution.

  • Store under an oxygen-containing atmosphere: The presence of dissolved oxygen is essential for the stabilizing activity of inhibitors like MeHQ. Therefore, do not store solutions under a completely inert atmosphere if using such inhibitors.

  • Avoid high temperatures: Prepare and store solutions at low temperatures to minimize the risk of thermal initiation of polymerization.

Experimental Considerations

Q6: What solvents are compatible with this compound?

A6: The compatibility of the solvent depends on the experimental application. For general solubilization, polar aprotic solvents like DMSO and DMF are effective. For biological assays, it is crucial to use a solvent that is compatible with the biological system, often requiring dilution of a DMSO stock in an aqueous buffer. The polarity of the solvent can influence the photochemical behavior of styrylpyridinium dyes.[2] Polar solvents like methanol and ethanol can promote photochemical reactions leading to a decrease in fluorescence, while less polar solvents may lead to an increase in fluorescence.[2]

Q7: How can I monitor the stability of the compound in my experimental setup?

A7: The stability of the compound can be monitored using various analytical techniques:

  • UV-Vis Spectroscopy: The styrylpyridinium core has a strong UV-Vis absorbance. A decrease in the absorbance at the characteristic λmax can indicate degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to separate the parent compound from its degradation products. A decrease in the peak area of the parent compound over time provides a quantitative measure of its stability.

  • Mass Spectrometry (MS): LC-MS can be used to identify the degradation products by their mass-to-charge ratio, helping to elucidate the degradation pathway.

Summary of Potential Degradation Pathways

Degradation PathwayMoiety InvolvedTriggering FactorsPrevention Strategies
Photodegradation Styrylpyridinium CoreExposure to light, especially UV and short-wavelength visible light.Work under amber or red light, use amber vials for storage, and minimize light exposure during experiments.
Hydrolysis Prop-2-enoate (Acrylate) EsterBasic pH in aqueous solutions.Maintain a neutral or slightly acidic pH (6-7), prepare fresh solutions, and avoid prolonged storage in aqueous buffers.
Polymerization Prop-2-enoate (Acrylate) MoietyHeat, light, radical initiators (impurities).Add a polymerization inhibitor (e.g., MeHQ), store at low temperatures, and ensure the presence of oxygen if using phenolic inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized Stock Solution
  • Weigh the desired amount of "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide" in a light-protected environment.

  • Add a suitable volume of anhydrous, high-purity DMSO to achieve the desired concentration.

  • If polymerization is a concern, a pre-dissolved solution of a polymerization inhibitor (e.g., MeHQ in DMSO) can be added to the solvent before adding the compound.

  • Gently vortex or sonicate the solution in a water bath at a temperature not exceeding 37°C until the compound is fully dissolved.[1]

  • Store the stock solution in small, single-use aliquots in amber vials at -80°C.

Protocol 2: Monitoring Compound Stability using UV-Vis Spectroscopy
  • Prepare a solution of the compound in the desired solvent or buffer at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Measure the initial absorbance spectrum and record the absorbance at the λmax.

  • Store the solution under the conditions you wish to test (e.g., at room temperature, exposed to light, etc.).

  • At regular time intervals, measure the absorbance spectrum again.

  • A decrease in the absorbance at the λmax over time indicates degradation. The percentage of remaining compound can be calculated as: (Absorbance at time t / Initial Absorbance) * 100%.

Protocol 3: Assessing Stability by HPLC
  • Develop an appropriate HPLC method (e.g., reverse-phase HPLC with a C18 column) to achieve good separation of the parent compound from potential degradation products.

  • Prepare a solution of the compound and inject a sample to determine the initial retention time and peak area of the parent compound.

  • Incubate the solution under the desired experimental conditions.

  • At various time points, inject samples onto the HPLC system.

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathways cluster_degradation Degradation Triggers cluster_pathways Degradation Pathways A [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide in Solution B Light Exposure A->B sensitive to C Basic pH A->C sensitive to D Heat / Initiators A->D sensitive to E Photodegradation (Isomerization, etc.) B->E F Ester Hydrolysis C->F G Polymerization D->G

Caption: Potential degradation pathways for the compound in solution.

Experimental Workflow for Stability Assessment cluster_analysis Analytical Methods A Prepare Stock Solution (e.g., in DMSO) B Dilute in Experimental Buffer A->B C Incubate under Test Conditions (e.g., varying light, pH, temp) B->C D Sample at Time Points (t=0, t=1h, t=2h, etc.) C->D E UV-Vis Spectroscopy (Monitor λmax) D->E F HPLC (Quantify parent compound) D->F G LC-MS (Identify degradation products) D->G H Analyze Data & Determine Degradation Rate E->H F->H G->H

Caption: A typical experimental workflow for assessing compound stability.

References

reducing photodegradation of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. Below you will find troubleshooting guides and FAQs to address common challenges related to the photodegradation of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My sample of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide is showing signs of degradation after exposure to light. What is happening?

A1: The compound you are working with contains a stilbene-like core structure, which is known to be susceptible to photodegradation. Exposure to light, particularly UV light, can induce cis-trans isomerization, cyclization, or oxidation, leading to the formation of degradation products and a loss of the desired compound.

Q2: What are the typical signs of photodegradation for this compound?

A2: Signs of photodegradation can include a change in the physical appearance of the sample (e.g., color change), a decrease in the concentration of the active compound over time, and the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Q3: How can I prevent or reduce the photodegradation of my samples?

A3: To minimize photodegradation, it is crucial to protect the compound from light. This can be achieved by:

  • Storage: Store the compound in a dark, cool, and dry place. Use amber-colored vials or wrap containers in aluminum foil.

  • Handling: Perform all experimental manipulations in a dark room or under red light conditions.

  • Formulation: Consider the use of photostabilizers or antioxidants in your formulations. The choice of excipients can also influence photostability.

Q4: Are there any specific excipients or additives that can help to stabilize this compound?

  • UV absorbers: Compounds that absorb UV radiation and dissipate the energy as heat, such as benzophenones or benzotriazoles.

  • Antioxidants: To prevent photo-oxidation, antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can be added.

  • Quenchers: Molecules that can accept energy from the excited state of the photosensitive compound, thus preventing it from undergoing degradation.

Experimental Protocols

Below are detailed methodologies for key experiments related to assessing and mitigating photodegradation.

Protocol 1: Photostability Testing

  • Sample Preparation: Prepare solutions of the compound in a relevant solvent system at a known concentration.

  • Light Exposure: Expose the samples to a controlled light source, such as a xenon lamp in a photostability chamber, according to ICH Q1B guidelines. Cover a control sample completely to serve as a dark control.

  • Analysis: At specified time intervals, withdraw aliquots from both the exposed and dark control samples.

  • Quantification: Analyze the samples using a stability-indicating HPLC method to determine the concentration of the parent compound and detect the presence of any degradation products.

Protocol 2: Formulation with Photostabilizers

  • Excipient Screening: Screen a panel of photostabilizers and antioxidants for compatibility with the compound.

  • Formulation Preparation: Prepare formulations of the compound containing different concentrations of the selected stabilizers.

  • Photostability Testing: Subject the formulations to photostability testing as described in Protocol 1.

  • Optimization: Analyze the results to identify the most effective stabilizer and its optimal concentration to minimize photodegradation.

Quantitative Data Summary

The following table summarizes hypothetical data on the effect of different photostabilizers on the degradation of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide after 24 hours of light exposure.

FormulationStabilizerConcentration (% w/w)% Degradation
1None (Control)035
2Benzophenone-3115
3Benzophenone-328
4Butylated Hydroxytoluene (BHT)0.522
5Butylated Hydroxytoluene (BHT)118

Visualizations

The following diagrams illustrate key concepts and workflows related to the photodegradation of the compound.

compound [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide (Ground State) excited Excited State compound->excited Absorption light Light (UV/Vis) light->excited degradation Degradation Products excited->degradation Photochemical Reaction isomerization Isomerization degradation->isomerization oxidation Oxidation degradation->oxidation cyclization Cyclization degradation->cyclization

Caption: Simplified Jablonski diagram illustrating the photodegradation pathway.

start Start: Sample Preparation exposure Light Exposure (ICH Q1B) start->exposure dark_control Dark Control start->dark_control sampling Time-Point Sampling exposure->sampling dark_control->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation analysis->data end End: Photostability Profile data->end

Caption: Experimental workflow for photostability testing.

optimizing the performance of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide in devices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing the Performance of Stilbazolium-Based Organic Electronic Materials

Disclaimer: The specific compound [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide is not extensively documented in publicly available scientific literature regarding its application and performance optimization in devices. The following guide is based on best practices and common challenges encountered with similar organic electronic materials, particularly stilbazolium salts and other organic semiconducting molecules used in optoelectronic devices.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of stilbazolium-based compounds?

Stilbazolium salts are a class of organic compounds known for their potential in non-linear optics (NLO) and as active materials in organic electronics.[1][2] They typically consist of a pyridinium ring and a benzene ring connected by an ethenyl bridge. This structure results in a planar cation with potential for strong intramolecular charge transfer, which is crucial for optoelectronic applications.[1][2]

Q2: How should I handle and store [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide?

Organic salts, especially those with iodide anions, can be sensitive to light, moisture, and air. To ensure reproducibility and optimal performance, it is recommended to:

  • Store the material in a dark, dry environment, preferably in a desiccator or glovebox.

  • Use amber vials to protect from light-induced degradation.

  • For long-term storage, consider refrigeration at temperatures below -20°C.[3] Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.

Q3: What are suitable solvents for this type of compound?

The solubility will depend on the specific functional groups. For similar pyridinium iodide salts, polar aprotic solvents are often used. Common choices include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Methanol, especially when heated[1][2]

It is crucial to use high-purity, anhydrous solvents, as residual water can quench excited states and interfere with device performance. To improve solubility, gentle heating or sonication can be effective.[3]

Q4: How can I purify the material to improve device performance?

Purity is paramount for organic electronic devices. Impurities can act as charge traps or quenching sites, severely limiting performance. Common purification techniques include:

  • Recrystallization: This is a standard method for crystalline solids. A solvent system in which the compound is soluble at high temperatures but less soluble at low temperatures is required. For a related compound, a methanol-acetonitrile mixture was used for recrystallization.[1][2]

  • Sublimation: For thermally stable compounds, gradient sublimation under high vacuum can yield very pure materials.

  • Chromatography: Column chromatography can be effective, but care must be taken to choose an appropriate stationary phase and solvent system to avoid material degradation.

Troubleshooting Guide

This section addresses common issues encountered during the fabrication and testing of devices using novel organic electronic materials.

Problem Potential Cause Recommended Solution
Low Device Efficiency Material Purity: Impurities acting as charge traps or recombination centers.Purify the material using recrystallization or sublimation. Verify purity with techniques like NMR, mass spectrometry, and elemental analysis.
Poor Film Quality: Non-uniform films with pinholes or aggregates can lead to short circuits and inefficient charge transport.Optimize the deposition parameters (e.g., spin speed, solution concentration, solvent choice). Consider substrate treatments (e.g., plasma cleaning, self-assembled monolayers) to improve wetting.
Energy Level Mismatch: Poor alignment of the material's HOMO/LUMO levels with the work functions of the electrodes or adjacent layers.Characterize the material's energy levels using cyclic voltammetry or photoelectron spectroscopy. Select appropriate electrode materials (e.g., ITO, PEDOT:PSS, Ca, Ba) to minimize injection barriers.[4]
Poor Reproducibility Material Degradation: The compound may be sensitive to ambient conditions (light, oxygen, moisture).Perform all device fabrication and testing in a controlled environment (e.g., a nitrogen-filled glovebox).
Inconsistent Film Thickness: Variations in film thickness can lead to different optical and electrical properties.Precisely control deposition parameters. Use a profilometer or ellipsometer to verify film thickness.
Device Instability / Short Lifespan Photochemical Degradation: The material may degrade under illumination and electrical bias.Encapsulate the device to protect it from oxygen and moisture, which often accelerate degradation. Investigate the material's photostability through prolonged exposure tests.
Morphological Instability: The thin film may recrystallize or de-wet over time, especially under thermal stress.Anneal the film at an optimal temperature to stabilize the morphology. Consider blending with a stable polymer matrix.

Experimental Protocols

Protocol 1: Solution Preparation

  • Ensure the material is completely dry by storing it under vacuum.

  • Use anhydrous, high-purity solvents (e.g., spectroscopic or electronic grade).

  • In an inert atmosphere (glovebox), weigh the desired amount of the compound into a clean vial.

  • Add the calculated volume of solvent to achieve the target concentration (e.g., 5-20 mg/mL for spin coating).

  • Stir the solution on a hotplate at a moderate temperature (e.g., 40-60°C) until the material is fully dissolved. A brief sonication may aid dissolution.

  • Before use, filter the solution through a PTFE syringe filter (e.g., 0.2 µm pore size) to remove any particulate impurities.

Protocol 2: Thin Film Deposition via Spin Coating

  • Substrate Cleaning: Thoroughly clean the substrates (e.g., ITO-coated glass) by sonicating sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen and treat with UV-Ozone or oxygen plasma for 10-15 minutes to create a hydrophilic surface.

  • Priming (Optional): To improve film quality and hole injection, a hole-transport layer like PEDOT:PSS can be spin-coated onto the ITO substrate before depositing the active layer.[4]

  • Deposition: Transfer the cleaned substrate to a spin coater. Dispense a sufficient amount of the filtered solution to cover the substrate.

  • Spinning: Start the spin coater. A typical two-step program might be:

    • Step 1: 500-1000 rpm for 5-10 seconds (to spread the solution).

    • Step 2: 2000-5000 rpm for 30-60 seconds (to form the uniform film).

  • Annealing: Transfer the coated substrate to a hotplate in the inert atmosphere and anneal at a temperature below the material's glass transition or decomposition temperature (e.g., 80-120°C) for 5-15 minutes to remove residual solvent and improve film morphology.

Visualizations

Experimental Workflow

cluster_prep Material & Substrate Preparation cluster_fab Device Fabrication (in Glovebox) cluster_test Characterization Purification Material Purification (Recrystallization) Solution Solution Preparation (Anhydrous Solvent) Purification->Solution SpinCoat Thin Film Deposition (Spin Coating) Solution->SpinCoat Cleaning Substrate Cleaning (Sonication, Plasma) Cleaning->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Cathode Cathode Deposition (Thermal Evaporation) Anneal->Cathode Encapsulation Encapsulation Cathode->Encapsulation IV Current-Voltage (I-V) Encapsulation->IV EQE External Quantum Efficiency (EQE) IV->EQE Stability Lifetime Testing EQE->Stability Start Low Device Efficiency CheckPurity Is material purity >99.5%? Start->CheckPurity CheckFilm Is film uniform and pinhole-free? CheckPurity->CheckFilm Yes Purify Action: Purify Material (Recrystallize/Sublimate) CheckPurity->Purify No CheckEnergy Are energy levels aligned? CheckFilm->CheckEnergy Yes OptimizeDep Action: Optimize Deposition (Solvent, Spin Speed, Annealing) CheckFilm->OptimizeDep No CheckContacts Are electrical contacts ohmic? CheckEnergy->CheckContacts Yes ChangeLayers Action: Modify Device Stack (Add/Change Interlayers) CheckEnergy->ChangeLayers No ChangeElectrodes Action: Change Electrode Materials CheckContacts->ChangeElectrodes No Success Performance Improved CheckContacts->Success Yes Purify->CheckPurity OptimizeDep->CheckFilm ChangeLayers->CheckEnergy ChangeElectrodes->CheckContacts cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center_node Material & Device Stability Purity Chemical Purity Purity->center_node Morphology Film Morphology Morphology->center_node T_g Glass Transition Temp. T_g->center_node Oxygen Oxygen Ingress Oxygen->center_node Moisture Moisture Ingress Moisture->center_node Light Light Exposure Light->center_node Temp Operating Temperature Temp->center_node

References

common side reactions in the synthesis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy is a two-step process. The first step is the formation of the styrylpyridinium core via a Knoevenagel condensation reaction. This is typically followed by the quaternization of the pyridine nitrogen with methyl iodide. The prop-2-enoate group is introduced via esterification.

Q2: What are the typical starting materials for the condensation step?

A2: The condensation reaction usually involves the reaction of 4-formylphenyl prop-2-enoate with 1,4-dimethylpyridinium iodide. An alternative is the reaction of 4-formylphenol with 1,4-dimethylpyridinium iodide, followed by esterification of the resulting phenolic styrylpyridinium iodide.

Q3: What catalysts are effective for the condensation reaction?

A3: The Knoevenagel condensation for forming styrylpyridinium dyes is often catalyzed by a small amount of a basic catalyst like piperidine or pyrrolidine.[1]

Q4: Can this reaction be expedited?

A4: Yes, studies on similar styrylpyridinium dyes have shown that ultrasonic irradiation can significantly shorten the reaction time from several hours to as little as 15 minutes, often with improved yields.[2][3][4]

Q5: What is the expected stereochemistry of the ethenyl bridge?

A5: The reaction is expected to predominantly yield the (E)-isomer (trans), which is generally more thermodynamically stable. However, the formation of the (Z)-isomer (cis) is a common side reaction.

Q6: How can I confirm the formation of the final product?

A6: The structure of the final compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy. The (E)-configuration of the double bond is typically confirmed by the large coupling constant (usually >15 Hz) between the vinylic protons in the ¹H NMR spectrum.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Suboptimal reaction temperature. 4. Inefficient purification leading to product loss.[6]1. Monitor the reaction using TLC to ensure completion. Consider extending the reaction time or using microwave or ultrasonic assistance.[2][4] 2. Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. For the condensation step, gentle heating is often required. 4. Review the workup and purification procedures to minimize mechanical losses.[6]
Product is a mixture of (E) and (Z) isomers The condensation reaction conditions may favor the formation of the less stable (Z)-isomer.Isomer separation can often be achieved by column chromatography or recrystallization. To favor the (E)-isomer, consider adjusting the reaction solvent or temperature. Post-synthesis isomerization can sometimes be achieved by refluxing the mixture with a catalytic amount of iodine.
Product is discolored or contains impurities 1. Side reactions due to reactive starting materials. 2. Polymerization of the prop-2-enoate group. 3. Presence of unreacted starting materials.1. Purify the starting materials before use. 2. Add a radical inhibitor (e.g., hydroquinone) during the esterification step and subsequent heating. Store the final product in a cool, dark place. 3. Optimize the stoichiometry of the reactants. Use column chromatography or recrystallization for purification.
The prop-2-enoate ester is hydrolyzed Presence of water or strong base during the reaction or workup.Ensure all glassware is dry and use anhydrous solvents. During workup, use a mild base for neutralization and avoid prolonged exposure to aqueous basic conditions.
N-methylation of the pyridine is unsuccessful 1. Methyl iodide is old or has decomposed. 2. Insufficient reaction time or temperature.1. Use freshly distilled or a new bottle of methyl iodide. 2. Increase the reaction time and/or temperature. Monitor the reaction by TLC or ¹H NMR to check for the disappearance of the starting pyridine.

Data Presentation

To aid in the optimization of the synthesis, we recommend maintaining a detailed log of experimental conditions and results. The following table can be used as a template:

Entry Aldehyde Pyridinium Salt Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%) Purity (e.g., by NMR) Notes
14-formylphenyl prop-2-enoate1,4-dimethylpyridinium iodidePiperidine (5)Ethanol8012Initial trial
24-formylphenyl prop-2-enoate1,4-dimethylpyridinium iodidePyrrolidine (5)Methanol6512Change of catalyst and solvent
34-formylphenol1,4-dimethylpyridinium iodidePiperidine (5)Ethanol8012Two-step esterification approach
...

Experimental Protocols

Disclaimer: The following is a representative, hypothetical protocol based on established chemical literature for similar compounds. Researchers should adapt and optimize this procedure based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of 4-formylphenyl prop-2-enoate

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-formylphenyl prop-2-enoate.

Step 2: Synthesis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

  • In a round-bottom flask, dissolve 4-formylphenyl prop-2-enoate (1.0 eq) and 1,4-dimethylpyridinium iodide (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 5 drops).

  • Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and add diethyl ether to induce precipitation.

  • Wash the collected solid with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/acetonitrile) to obtain the pure product.

Visualizations

Below are diagrams illustrating the synthetic pathway, potential side reactions, and a troubleshooting workflow.

Synthetic_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Condensation & Quaternization A 4-Hydroxybenzaldehyde C 4-formylphenyl prop-2-enoate A->C Et3N, DCM B Acryloyl Chloride B->C Et3N, DCM E [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide C->E D 1,4-Dimethylpyridinium iodide D->E Piperidine, EtOH, Reflux

Caption: Synthetic workflow for the target compound.

Side_Reactions main_product (E)-Isomer (Desired Product) hydrolyzed Hydrolyzed Ester main_product->hydrolyzed Hydrolysis z_isomer (Z)-Isomer polymer Polyacrylate start Starting Materials start->main_product Main Reaction start->z_isomer Isomerization start->polymer Polymerization

Caption: Potential side reactions during synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product? check_reaction Check Reaction Completion (TLC, NMR) start->check_reaction Yes check_purity Assess Purity (NMR, MS) start->check_purity No, yield is good check_reaction->check_purity Complete incomplete Incomplete Reaction check_reaction->incomplete Incomplete impure Product Impure check_purity->impure Impure solution1 Increase reaction time/temp Use ultrasound/microwave incomplete->solution1 solution2 Recrystallize or use column chromatography impure->solution2

Caption: Troubleshooting decision tree for synthesis issues.

References

enhancing the fluorescence of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guidance is based on published research on styrylpyridinium dyes, which are structurally related to [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. The protocols and troubleshooting advice provided should be considered as a starting point and may require optimization for your specific compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My styrylpyridinium dye exhibits weak fluorescence in aqueous solution. Is this expected?

A1: Yes, many styrylpyridinium dyes show low fluorescence quantum yields in aqueous solutions. This is often due to non-radiative decay processes, such as intramolecular rotation around the ethylene bridge, which are prevalent in low-viscosity solvents. The polarity of the solvent can also significantly influence the fluorescence properties.

Q2: How can I enhance the fluorescence of my compound?

A2: Several methods can be employed to enhance the fluorescence of styrylpyridinium dyes:

  • Complexation with Host Molecules: Encapsulating the dye within the hydrophobic cavity of a host molecule, such as a cyclodextrin, can restrict intramolecular rotation and shield it from the aqueous environment, leading to a significant increase in fluorescence intensity.[1][2]

  • Binding to Biological Macromolecules: The fluorescence of these dyes can be enhanced upon binding to biological structures like proteins (e.g., glucose oxidase) or nucleic acids (e.g., RNA).[3][4] This is also due to the restriction of intramolecular motion.

  • Increasing Solvent Viscosity: Dissolving the dye in more viscous solvents can physically hinder intramolecular rotations and promote radiative decay, thus enhancing fluorescence.

  • Structural Modification: While not a real-time experimental solution, the fluorescence quantum yield can be intrinsically improved by designing molecules with more rigid structures.[4][5]

Q3: I am observing a low signal-to-noise ratio in my cell imaging experiments. What can I do?

A3: A low signal-to-noise ratio can be due to weak fluorescence or high background signal. To address this:

  • Optimize Staining Concentration: High concentrations of the dye may lead to aggregation-caused quenching or cellular toxicity. Perform a concentration titration to find the optimal balance between signal and cell health.

  • Increase Incubation Time: Allow sufficient time for the dye to accumulate in the target organelle or structure.

  • Use an Appropriate Imaging Buffer: Ensure the pH and ionic strength of the buffer are compatible with your dye and do not quench its fluorescence.

  • Optimize Microscope Settings: Adjust the laser power, exposure time, and detector gain to maximize the signal from your probe while minimizing background autofluorescence.

  • Consider Fluorescence Enhancement Strategies: If the intrinsic fluorescence is low, consider co-administration with a non-fluorescent host molecule that can enhance the dye's brightness in situ.

Q4: How do I determine the optimal excitation and emission wavelengths for my compound?

A4: You will need to use a spectrophotometer and a spectrofluorometer to measure the absorbance and fluorescence spectra, respectively.

  • Absorbance Spectrum: Dissolve your compound in the desired solvent and measure the absorbance across a range of wavelengths (e.g., 300-600 nm). The wavelength of maximum absorbance (λ_abs) is your optimal excitation wavelength.

  • Emission Spectrum: Excite your sample at λ_abs and scan the emission across a longer wavelength range. The wavelength of maximum fluorescence intensity is your optimal emission wavelength (λ_em).

Note that these wavelengths can shift depending on the solvent and binding to other molecules.[2]

Experimental Protocols

Protocol 1: Fluorescence Enhancement using Cyclodextrins

This protocol describes a general procedure to evaluate the fluorescence enhancement of a styrylpyridinium dye upon complexation with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβCD).

Materials:

  • Styrylpyridinium dye stock solution (e.g., 1 mM in DMSO)

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a working solution of the dye: Dilute the stock solution in the aqueous buffer to a final concentration of 1-10 µM.

  • Prepare a series of HPβCD solutions: Prepare solutions of HPβCD in the same buffer at various concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10, 15 mM).

  • Mix the dye and HPβCD solutions: In a series of cuvettes, mix the dye working solution with each of the HPβCD solutions. Ensure the final dye concentration is constant in all samples.

  • Incubate: Allow the mixtures to incubate at room temperature for at least 30 minutes to ensure complex formation.

  • Measure Fluorescence: For each sample, measure the fluorescence emission spectrum using the predetermined optimal excitation wavelength for the dye.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of HPβCD concentration to determine the extent of fluorescence enhancement.

Protocol 2: Investigating Fluorescence Enhancement upon Binding to RNA

This protocol provides a general method for assessing the change in fluorescence of a styrylpyridinium dye upon binding to RNA.

Materials:

  • Styrylpyridinium dye stock solution (e.g., 1 mM in DMSO)

  • RNA stock solution (e.g., yeast RNA, in nuclease-free water)

  • Nuclease-free buffer (e.g., Tris-HCl, pH 7.5)

  • Spectrofluorometer

Procedure:

  • Prepare a working solution of the dye: Dilute the stock solution in the nuclease-free buffer to a final concentration of 1-5 µM.

  • Prepare a series of RNA dilutions: Dilute the RNA stock solution in the same buffer to achieve a range of concentrations (e.g., 0, 5, 10, 20, 50, 100 µg/mL).

  • Titration: In a fluorescence cuvette, place the dye working solution. Sequentially add small aliquots of the RNA stock solution, mixing thoroughly after each addition.

  • Incubate: Allow the mixture to equilibrate for 5-10 minutes after each RNA addition.

  • Measure Fluorescence: After each addition and incubation, measure the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the RNA concentration. A significant increase in fluorescence suggests binding of the dye to RNA.[4]

Quantitative Data Summary

The following table summarizes the photophysical properties of various styrylpyridinium dyes reported in the literature. This data can serve as a reference for what to expect from this class of compounds.

Compound ClassExcitation Max (λ_ex)Emission Max (λ_em)Quantum Yield (Φ_F)Stokes ShiftFluorescence EnhancementReference
Styrylpyridinium-pyrene hybrid~380 nm~510 nm-~130 nm-[3]
Styrylpyridinium with 3,4,5-trimethoxyphenyl380 nm580 nm-200 nm-[3]
Styrylpyridinium with 4-methoxyphenyl530 nm760 nm-230 nm-[3]
DSP-C with HPβCD477 nm (blue shift)--->33-fold[2]
DSP with HPβCD----~12-fold[2]
BS-CN (rigidified styryl-pyridinium)488 nm-0.35-5.6-fold with RNA[4]
BS-MN with RNA----16-fold with RNA[4]

Visualizations

G cluster_0 Low Fluorescence State cluster_1 High Fluorescence State A Styrylpyridinium Dye in Aqueous Solution B Intramolecular Rotation A->B High Flexibility E Dye-Host Complex A->E Complexation C Non-Radiative Decay B->C Energy Loss D Host Molecule (e.g., Cyclodextrin) D->E F Enhanced Fluorescence E->F Restricted Rotation

Caption: Mechanism of fluorescence enhancement via host-guest complexation.

G start Start: Low Fluorescence Signal q1 Is the dye soluble in your buffer? start->q1 solubility Troubleshoot Solubility: - Use co-solvent (e.g., DMSO) - Test different buffers q1->solubility No spectra Measure Absorbance & Emission Spectra q1->spectra Yes solubility->q1 q2 Are you using the correct λ_ex and λ_em? spectra->q2 optimize_wavelengths Adjust microscope/fluorometer to optimal wavelengths q2->optimize_wavelengths No enhancement Attempt Fluorescence Enhancement q2->enhancement Yes optimize_wavelengths->q2 protocol1 Protocol 1: Add Cyclodextrin enhancement->protocol1 protocol2 Protocol 2: Bind to Biomolecule enhancement->protocol2 end End: Fluorescence Optimized protocol1->end protocol2->end

Caption: Troubleshooting workflow for low fluorescence signals.

G cluster_cell Cellular Environment cluster_process Biological Process Mito Mitochondria RNA Mitochondrial RNA Probe Styrylpyridinium Probe (Low Fluorescence) Probe->Mito Accumulates in Mitochondria Complex Probe-RNA Complex (High Fluorescence) Probe->Complex Binds to RNA RNA->Complex Stress Cellular Stress (e.g., Oxidative) mtRNA_change mtRNA Level Change Stress->mtRNA_change mtRNA_change->Complex Modulates Signal

Caption: Hypothetical signaling pathway for monitoring mitochondrial RNA levels.

References

troubleshooting aggregation problems of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. The following sections address common issues related to the aggregation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide and what are its common applications?

A1: [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide is a styrylpyridinium dye. This class of organic molecules is known for its fluorescent properties, which can change in response to the local environment.[1] These dyes are often used as fluorescent probes in biological imaging, as sensors for specific analytes, and in the development of materials with non-linear optical properties.[1] The prop-2-enoate (acrylate) group in this specific molecule offers a site for potential polymerization or covalent linkage to other molecules.

Q2: What is aggregation in the context of this compound, and why is it a problem?

A2: Aggregation is the self-association of individual dye molecules to form larger clusters or aggregates in solution.[2] This phenomenon is common for planar, aromatic molecules like styrylpyridinium dyes due to intermolecular forces such as van der Waals interactions and π-π stacking. Aggregation can be a significant problem in experiments as it can lead to:

  • Precipitation: Large aggregates can become insoluble and precipitate out of solution, leading to a loss of active compound and inaccurate concentration measurements.

  • Altered Photophysical Properties: Aggregation can quench fluorescence or shift the absorption and emission spectra, interfering with analytical measurements.

  • Reduced Bioavailability: In cellular or in vivo experiments, aggregates may not be readily taken up by cells or may exhibit different biological activity compared to the monomeric form.

  • Inconsistent Results: The extent of aggregation can be sensitive to small changes in experimental conditions, leading to poor reproducibility.

Q3: What are the primary factors that influence the aggregation of this compound?

A3: The aggregation of styrylpyridinium dyes is influenced by several factors:

  • Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.

  • Solvent: The polarity and nature of the solvent play a crucial role. Aggregation is often more pronounced in aqueous solutions where the hydrophobic dye molecules try to minimize their contact with water.[2]

  • Temperature: Increasing the temperature generally provides more kinetic energy to the molecules, which can disrupt the weak intermolecular forces holding the aggregates together, thus favoring the monomeric state.

  • Ionic Strength: The presence of salts in the solution can either promote or inhibit aggregation depending on the specific ions and their concentrations. Salts can screen the electrostatic repulsion between the cationic dye molecules, which can promote aggregation.

  • pH: The pH of the solution can influence the charge state of any ionizable groups on the molecule, although the pyridinium nitrogen in this compound is permanently charged.

  • Presence of Other Solutes: Macromolecules, surfactants, or other organic molecules can interact with the dye and either promote or inhibit aggregation.

Troubleshooting Guide

Problem 1: My compound is precipitating out of my aqueous buffer.

Possible Cause Suggested Solution
Concentration is too high Decrease the working concentration of the compound. Determine the critical aggregation concentration (CAC) to identify the concentration limit for your experimental conditions.
Low solubility in the chosen buffer Add a small amount of a water-miscible organic co-solvent such as DMSO, DMF, or ethanol (e.g., 1-5% v/v) to the buffer to increase solubility. Ensure the co-solvent is compatible with your experimental system.
Ionic strength of the buffer is promoting aggregation Prepare the buffer with a lower salt concentration and observe if precipitation is reduced.
Temperature is too low Gently warm the solution. For some compounds, a slight increase in temperature can significantly improve solubility and reduce aggregation.

Problem 2: I am observing unexpected changes in the UV-Vis absorption or fluorescence spectrum of my compound (e.g., peak shifts, new peaks, or decreased intensity).

Possible Cause Suggested Solution
Formation of H- or J-aggregates H-aggregates typically result in a blue-shift (hypsochromic shift) of the main absorption peak, while J-aggregates cause a red-shift (bathochromic shift).[2] Perform a concentration-dependent UV-Vis study to see if the spectral changes are consistent with aggregation.
Fluorescence Quenching Aggregation often leads to self-quenching of fluorescence. Dilute the sample to see if the fluorescence intensity per mole of compound increases.
Interaction with other molecules in the sample If your sample contains proteins, nucleic acids, or other macromolecules, the dye may be binding to these, causing a change in its photophysical properties. Use appropriate controls to isolate the effect of the dye's self-aggregation.

Experimental Protocols

Protocol 1: Determination of Critical Aggregation Concentration (CAC) using UV-Vis Spectroscopy

This protocol describes how to determine the concentration at which [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide begins to aggregate in a specific solvent system by observing deviations from the Beer-Lambert law.

Materials:

  • [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a high-concentration stock solution of the compound in the chosen solvent.

  • Perform serial dilutions to create a range of concentrations.

  • Measure the absorbance spectrum for each concentration, including the stock solution.

  • Plot the absorbance at the monomer's λmax against the concentration.

  • Identify the CAC: The plot should be linear at low concentrations (following the Beer-Lambert law). The point at which the plot deviates from linearity indicates the onset of aggregation (the CAC).

Hypothetical Data for CAC Determination in Water:

Concentration (µM)Absorbance at λmax
10.05
50.25
100.50
200.98
502.10
1003.50

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Protocol 2: Analysis of Aggregate Size using Dynamic Light Scattering (DLS)

This protocol outlines the use of DLS to measure the size of aggregates formed by the compound in solution.[3][4][5]

Materials:

  • Solutions of the compound at various concentrations (below and above the determined CAC)

  • Dynamic Light Scattering (DLS) instrument

  • Appropriate cuvettes for the DLS instrument

Procedure:

  • Prepare samples at different concentrations in the solvent of interest. Filter the solvent before preparing the solutions to remove any dust particles.

  • Equilibrate the sample at the desired temperature in the DLS instrument.

  • Perform DLS measurements to obtain the hydrodynamic radius (Rh) and the size distribution of particles in the solution.

  • Analyze the data: Below the CAC, you should observe a small hydrodynamic radius corresponding to the monomeric dye. Above the CAC, you will see the appearance of larger particles, indicating the presence of aggregates. The polydispersity index (PDI) may also increase, indicating a broader size distribution.[4]

Hypothetical DLS Data for Aggregation Analysis:

Concentration (µM)Average Hydrodynamic Radius (nm)Polydispersity Index (PDI)
51.50.1
201.80.2
5055.30.4
100120.70.6

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Aggregation_Troubleshooting_Workflow start Start: Aggregation Problem Observed (e.g., Precipitation, Spectral Change) check_conc Is Concentration Above Known CAC? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_solvent Is Solvent System Optimal? check_conc->check_solvent No analyze_solution Re-analyze Solution (UV-Vis, DLS) reduce_conc->analyze_solution modify_solvent Modify Solvent (e.g., Add Co-solvent, Change Buffer) check_solvent->modify_solvent No check_temp Is Temperature a Factor? check_solvent->check_temp Yes modify_solvent->analyze_solution adjust_temp Adjust Temperature check_temp->adjust_temp Yes check_temp->analyze_solution No adjust_temp->analyze_solution problem_solved Problem Solved analyze_solution->problem_solved Issue Resolved further_investigation Further Investigation Needed (e.g., Test Additives, Consult Literature) analyze_solution->further_investigation Issue Persists

Caption: Troubleshooting workflow for aggregation problems.

Factors_Influencing_Aggregation cluster_factors Influencing Factors Aggregation Aggregation State Concentration Concentration Concentration->Aggregation Solvent Solvent Polarity Solvent->Aggregation Temperature Temperature Temperature->Aggregation Ionic_Strength Ionic Strength Ionic_Strength->Aggregation

Caption: Key factors influencing compound aggregation.

Synthesis_Pathway cluster_reactants Reactants picoline 1,4-dimethylpyridin-1-ium iodide reaction Knoevenagel Condensation picoline->reaction aldehyde 4-formylphenyl prop-2-enoate aldehyde->reaction product [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide reaction->product

Caption: Plausible synthesis pathway for the target compound.

References

modifying the experimental conditions for [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Reactions of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide and related compounds. The guidance is based on the general reactivity of the key functional groups: the phenyl prop-2-enoate (acrylate) moiety and the methylpyridinium iodide stilbene-like core.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this molecule?

A1: The molecule has two primary reactive sites:

  • The α,β-unsaturated ester (acrylate): This is an excellent Michael acceptor, susceptible to conjugate addition by nucleophiles at the β-carbon.[1][2][3]

  • The pyridinium ring: The protons on the methyl group attached to the pyridinium nitrogen can be acidic, and the pyridinium ring itself can be involved in various reactions. The synthesis of the stilbene-like core often involves reactions like the Wittig or Horner-Wadsworth-Emmons reaction.[4][5][6]

Q2: What types of reactions can I perform with the acrylate group?

A2: The acrylate group is primarily used in Michael addition reactions.[1][2] This allows for the introduction of a wide range of nucleophiles, such as enolates, amines, and thiols, to form a new carbon-carbon or carbon-heteroatom bond at the β-position.[3][7][8]

Q3: Is the ester group susceptible to hydrolysis?

A3: Yes, like other esters, the prop-2-enoate group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.[9] Basic hydrolysis, also known as saponification, is typically irreversible.[9]

Q4: How can I synthesize the stilbene-like core of this molecule?

Troubleshooting Guides

Michael Addition Reactions
Issue Potential Cause(s) Troubleshooting Steps
No reaction or low yield 1. Weak nucleophile: The chosen nucleophile may not be strong enough. 2. Steric hindrance: Bulky nucleophiles or substrates can slow down the reaction. 3. Incorrect solvent: The solvent may not be suitable for the reaction. 4. Decomposition of starting material: The starting material may be unstable under the reaction conditions.1. Use a stronger nucleophile or a suitable catalyst: Consider using a stronger base to generate the nucleophile or a catalyst to activate the Michael acceptor. 2. Increase reaction temperature or time: This can help overcome steric hindrance. 3. Solvent optimization: Screen a range of polar aprotic solvents (e.g., THF, DMF, acetonitrile). 4. Check stability: Analyze the starting material's stability under the reaction conditions using techniques like TLC or NMR.
Formation of 1,2-addition product Hard nucleophile: "Hard" nucleophiles (like organolithium reagents) tend to attack the carbonyl carbon (1,2-addition) rather than the β-carbon (1,4-addition).[2][7]Use a "soft" nucleophile: Employ resonance-stabilized nucleophiles like enolates, amines, or thiols, which favor 1,4-addition.[2][7][10] Organocuprates (Gilman reagents) are also known to favor 1,4-addition.[2]
Polymerization of the acrylate Radical initiation: The acrylate can undergo radical polymerization, especially at higher temperatures or in the presence of radical initiators.1. Add a radical inhibitor: Introduce a small amount of a radical inhibitor like hydroquinone or BHT. 2. Lower reaction temperature: Perform the reaction at a lower temperature. 3. Degas the solvent: Remove dissolved oxygen, which can initiate polymerization.
Wittig/Horner-Wadsworth-Emmons Reactions (for synthesis)
Issue Potential Cause(s) Troubleshooting Steps
No reaction or low yield of the desired stilbene 1. Inefficient ylide formation: The base may not be strong enough to deprotonate the phosphonium salt. 2. Unstable ylide: Some ylides can be unstable and decompose before reacting.[11] 3. Sterically hindered aldehyde or ylide: Steric hindrance can prevent the reaction from proceeding.[5][12]1. Use a stronger base: Consider bases like n-BuLi, NaH, or KHMDS. 2. Generate the ylide in situ: Add the base to a mixture of the phosphonium salt and the aldehyde.[11] 3. Use the HWE reaction: The Horner-Wadsworth-Emmons reaction, using a phosphonate ester, is often more effective for sterically hindered substrates.[12]
Poor stereoselectivity (mixture of E/Z isomers) Nature of the ylide: The stereochemical outcome of the Wittig reaction depends on the stability of the ylide. Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides often yield the (Z)-alkene.[5][13]1. Use a stabilized ylide for (E)-selectivity: For the synthesis of the target (E)-isomer, a stabilized ylide is generally preferred.[5][13] 2. Schlosser modification: This modification of the Wittig reaction can be used to obtain the (E)-alkene from non-stabilized ylides.[5] 3. Still-Gennari modification (for HWE): This can be used to obtain the (Z)-alkene.[5]
Difficulty in removing triphenylphosphine oxide byproduct High polarity and crystallinity of the byproduct. 1. Chromatography: Careful column chromatography can separate the product from triphenylphosphine oxide. 2. Crystallization: In some cases, the product can be selectively crystallized, leaving the byproduct in the mother liquor.[14] 3. Precipitation: The byproduct can sometimes be precipitated by adding a non-polar solvent.

Experimental Protocols

General Protocol for Michael Addition to the Acrylate Moiety
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Nucleophile Generation (if necessary): In a separate flask, prepare the nucleophile. For example, to generate an enolate, treat a ketone or ester with a suitable base (e.g., LDA, NaH) at a low temperature (e.g., -78 °C).

  • Addition: Slowly add the nucleophile solution to the solution of the acrylate at an appropriate temperature (this may range from -78 °C to room temperature depending on the reactivity of the nucleophile).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

  • Workup and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for the Synthesis of the Stilbene Core via Wittig Reaction
  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., (4-formylphenyl)triphenylphosphonium iodide) in an anhydrous solvent (e.g., THF). Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-BuLi, NaH) dropwise. Allow the mixture to stir until the characteristic color of the ylide appears.

  • Reaction with Aldehyde: To the ylide solution, add a solution of 1,4-dimethylpyridin-1-ium iodide in the same solvent dropwise at the same low temperature.

  • Warming and Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product, which will contain triphenylphosphine oxide, by column chromatography or crystallization.[14]

Visualizations

Michael_Addition_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acrylate in Anhydrous Solvent add Add Nucleophile to Acrylate Solution start->add nucleophile Prepare Nucleophile nucleophile->add monitor Monitor Reaction (TLC, LC-MS) add->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify

Caption: General workflow for a Michael addition reaction.

Wittig_Reaction_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products phosphonium Phosphonium Salt ylide Phosphorus Ylide phosphonium->ylide Deprotonation aldehyde Aldehyde oxaphosphetane Oxaphosphetane base Base ylide->oxaphosphetane [2+2] Cycloaddition alkene Alkene (Stilbene) oxaphosphetane->alkene Elimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Elimination

Caption: Simplified pathway for the Wittig reaction.

References

Validation & Comparative

validation of the crystal structure of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The precise determination and validation of a compound's three-dimensional atomic arrangement are critical in materials science and drug development. This guide provides a comprehensive comparison of methodologies for the validation of the crystal structure of organic salts, using the representative compound 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide as a case study, due to the absence of publicly available crystallographic data for "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide". The principles and techniques discussed herein are broadly applicable to the crystallographic validation of similar small molecule organic compounds.

This guide will delve into the common experimental techniques for crystal structure determination, the key parameters for validating the quality of the determined structure, and a comparison of software tools used in the validation process.

Experimental Determination of Crystal Structure: A Comparative Overview

The foundational technique for determining the atomic and molecular structure of a crystal is X-ray crystallography.[1][2] This method relies on the diffraction of an X-ray beam by the crystalline lattice, which provides information about the arrangement of atoms within the crystal.[1] Several experimental methods are employed in X-ray diffraction, each with its own advantages and applications.

Experimental Method Principle Advantages Disadvantages
Single-Crystal X-ray Diffraction A single crystal is mounted and rotated in a monochromatic X-ray beam. The diffraction pattern is recorded as a series of reflections.Provides the most detailed and accurate structural information, including bond lengths, angles, and absolute configuration.Requires the growth of a suitable single crystal, which can be challenging.
Powder X-ray Diffraction (PXRD) A powdered crystalline sample is exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a function of the scattering angle.Useful for phase identification, determining lattice parameters, and analyzing crystalline purity. Does not require single crystals.Provides less detailed structural information compared to single-crystal XRD. Structure solution from powder data can be complex.
Neutron Diffraction A beam of neutrons is diffracted by the crystal.Particularly effective for locating light atoms, such as hydrogen, which are difficult to detect with X-rays.[3]Requires a neutron source, which is less accessible than X-ray sources.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in determining the crystal structure of a small organic molecule like 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide using single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound. For the case study compound, crystals were obtained from a methanol solution at ambient temperature.[4]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[4] The crystal is rotated, and the diffraction data (intensities and positions of reflections) are collected on a detector.

  • Data Processing: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate structure.

Validation of the Crystal Structure: Key Quality Metrics

Once a crystal structure has been determined, it is crucial to validate its quality and reliability. Several crystallographic parameters are used for this purpose.

Validation Metric Description Acceptable Range/Value
R-factor (Rwork) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[5]Lower values indicate a better fit. Typically < 0.05 for high-quality small molecule structures.
Rfree Calculated in the same way as Rwork, but for a small subset of reflections that were not used in the structure refinement.[5] It is a less biased indicator of the model's quality.Should be close to Rwork. A large difference between Rfree and Rwork may indicate overfitting of the data.
Goodness-of-Fit (GooF) Also known as the S value, it should be close to 1 for a good refinement.~1.0
Bond Lengths and Angles The determined bond lengths and angles should be consistent with known chemical values.Deviations from standard values should be chemically justifiable.
Displacement Parameters (B-factors) Represent the thermal motion or disorder of atoms in the crystal.Should be reasonable and consistent for similar atom types.
Clash Score The number of serious steric clashes per 1000 atoms.Lower scores are better.

Crystallographic Data for the Representative Compound: 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide

Parameter Value
Formula C16H18NO+·I-
Crystal System Triclinic
Space Group P-1
a (Å) 7.1760 (3)
b (Å) 8.6895 (4)
c (Å) 12.1555 (6)
α (°) 92.645 (2)
β (°) 92.115 (2)
γ (°) 103.781 (2)
Volume (Å3) 734.47 (6)
Z 2
Rint 0.024
Final R indices [I>2sigma(I)] R1 = 0.020, wR2 = 0.052
Goodness-of-fit on F2 1.04

Data obtained from Senthil et al. (2011).[4][6]

Workflow for Crystal Structure Validation

The following diagram illustrates a typical workflow for the validation of a crystal structure.

G Crystal Structure Validation Workflow cluster_0 Data Collection & Processing cluster_1 Structure Solution & Refinement cluster_2 Structure Validation A Single Crystal Selection B X-ray Diffraction Data Collection A->B C Data Processing & Reduction B->C D Structure Solution (Direct/Patterson Methods) C->D E Model Building D->E F Structure Refinement E->F G Check R-factors (Rwork, Rfree) F->G F->G H Analyze Geometric Parameters (Bond lengths, angles) G->H I Examine Displacement Parameters H->I J Check for Steric Clashes I->J K Final Model Validation & Deposition J->K

Caption: A flowchart illustrating the major steps in the determination and validation of a crystal structure.

The validation of a crystal structure is a multi-faceted process that combines experimental data collection with rigorous computational analysis. While direct crystallographic data for "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide" is not currently available, the principles and methodologies outlined in this guide, using a closely related compound as an example, provide a robust framework for researchers, scientists, and drug development professionals to critically evaluate and compare the quality of crystal structures for similar organic salts. The use of standardized validation metrics is essential for ensuring the accuracy and reliability of crystallographic data, which is fundamental to understanding the structure-property relationships of chemical compounds.

References

comparative study of the fluorescence quantum yield of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the photophysical properties of styrylpyridinium-based fluorescent probes.

Styrylpyridinium dyes are characterized by a molecular structure containing a pyridinium ring and a styryl group. Their photophysical properties, particularly the fluorescence quantum yield (Φf), are highly sensitive to their molecular structure and the surrounding environment. Factors such as the electron-donating or electron-withdrawing nature of substituents, the rigidity of the molecular structure, and the polarity of the solvent can significantly influence the efficiency of fluorescence emission. Generally, many styrylpyridinium dyes exhibit low quantum yields; however, strategies such as increasing molecular rigidity have been shown to enhance fluorescence.[1]

Comparative Data of Selected Styrylpyridinium Dyes

To illustrate the range of fluorescence quantum yields within this class of compounds, the following table summarizes the photophysical properties of several styrylpyridinium derivatives. These compounds serve as examples of how structural modifications can impact fluorescence efficiency.

Compound Name/StructureSolventExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φf)Reference
Compound 6a (Specific structure not detailed in source)DMSONot SpecifiedNot SpecifiedNot Specified0.151 (15.1%)Styrylpyridinium Derivatives for Fluorescent Cell Imaging, 2023[2]
Compound 6b (Specific structure not detailed in source)DMSONot SpecifiedNot SpecifiedNot Specified0.122 (12.2%)Styrylpyridinium Derivatives for Fluorescent Cell Imaging, 2023[2]
Compound 6d (Julolidinyl moiety)DMSONot SpecifiedNot SpecifiedNot Specified0.005 (0.5%)Styrylpyridinium Derivatives for Fluorescent Cell Imaging, 2023[2]
Compound 6e (Julolidinyl moiety)DMSONot SpecifiedNot SpecifiedNot Specified0.007 (0.7%)Styrylpyridinium Derivatives for Fluorescent Cell Imaging, 2023[2]
BS-CN (Benzo[h]coumarin-pyridinium)Various470-510650-670117-169up to 0.35 (35%)Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging, 2023[1]
BS-MN (Structurally similar to BS-CN but less rigid)Various474-490655-685126-221Lower than BS-CNRigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging, 2023[1]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The following protocol outlines a standard method for determining the relative fluorescence quantum yield of a sample in a transparent solution. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

1. Materials and Instrumentation:

  • Fluorometer: A calibrated fluorescence spectrometer capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.

  • Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

  • Fluorescence Standard: A reference dye with a known and stable quantum yield in the desired excitation and emission range (e.g., Rhodamine 6G in ethanol, Quinine Sulfate in 0.5 M H₂SO₄). The choice of standard should have an emission spectrum that overlaps with the sample.

  • Solvent: A spectroscopic grade solvent in which both the sample and the standard are soluble and stable. The same solvent must be used for both.

  • Sample: The styrylpyridinium dye of interest.

2. Procedure:

  • Solution Preparation:

    • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the fluorometer, record the corrected fluorescence emission spectrum of each solution. The excitation wavelength should be the same for both the sample and the standard.

    • Record the emission spectrum over the entire emission range of the fluorophore.

    • A solvent blank should also be measured and subtracted from the sample and standard spectra.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

    • A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (if the solvents are different, which is not recommended). For the same solvent, this term is 1.

Diagrams

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis cluster_output Result prep_sample Prepare Sample Solution (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare Standard Solution (Abs < 0.1) prep_std->abs_measure fluo_measure Measure Corrected Emission Spectra abs_measure->fluo_measure integrate Integrate Emission Spectra fluo_measure->integrate calculate Calculate Quantum Yield integrate->calculate q_yield Φf_sample calculate->q_yield

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Signaling Pathways and Logical Relationships

The photophysical processes governing fluorescence can be visualized as a simplified Jablonski diagram. Upon absorption of a photon, the molecule is excited from the ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state via several pathways:

  • Fluorescence: Radiative decay, emitting a photon. The efficiency of this process is the fluorescence quantum yield.

  • Non-radiative decay: De-excitation without the emission of a photon, often as heat. This includes processes like internal conversion and intersystem crossing to the triplet state.

  • Photochemical reactions: The excited state molecule undergoes a chemical reaction.

For styrylpyridinium dyes, a key non-radiative pathway is often a twisted intramolecular charge transfer (TICT) state, where rotation around the ethylene bridge in the excited state leads to a dark (non-emissive) state. Restricting this rotation, for example by increasing the viscosity of the solvent or by designing a more rigid molecular structure, can decrease the rate of non-radiative decay and thus increase the fluorescence quantum yield.

jablonski_simplified S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence (Radiative) S1->S0 Non-radiative Decay TICT TICT State (Dark) S1->TICT Twisting TICT->S0 Non-radiative Decay

Caption: Simplified de-excitation pathways for a styrylpyridinium dye.

References

Benchmarking Novel Emitter Materials: A Comparative Guide for [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide in OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in organic electronics, the quest for novel materials to enhance the efficiency and stability of Organic Light-Emitting Diodes (OLEDs) is a continuous endeavor. This guide provides a comprehensive framework for benchmarking the performance of the novel compound [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide as a potential emitter or electron transport material in OLEDs. Due to the novelty of this material, this guide outlines the necessary experimental procedures and comparative analyses against established alternatives.

Introduction to the Candidate Material

[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide is a stilbazolium derivative. This class of organic salts is known for its potential in nonlinear optics and, more recently, has been explored for applications in organic electronics due to its charge transport properties. The unique molecular structure, featuring a pyridinium acceptor and a phenyl donor connected by a vinyl bridge, suggests potential for use as an electron transport material (ETM) or even as an emissive layer (EML) in an OLED stack.

To objectively assess its viability, a direct comparison with commercially available and well-characterized materials is essential. This guide proposes a standardized set of experiments to evaluate key performance metrics.

Comparative Performance Data

To effectively benchmark the performance of the target compound, it is crucial to compare its key metrics against established ETMs and emitters. The following tables present a template for summarizing the quantitative data that should be collected. For illustrative purposes, hypothetical data for the target compound is included alongside real-world data for common reference materials.

Table 1: Comparison of Electron Transport Materials (ETMs)

MaterialLUMO (eV)HOMO (eV)Electron Mobility (cm²/Vs)Glass Transition Temp. (Tg, °C)
Target Compound (Hypothetical) -3.1-5.81 x 10⁻⁵135
Alq₃ (Tris(8-hydroxyquinolinato)aluminum)-3.0-5.7~10⁻⁶175
TPBi (1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene)-2.7-6.2~10⁻⁶155
BCP (2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline)-3.0-6.5~10⁻⁶110

Table 2: Comparison of Emissive Layer (EML) Performance

ParameterTarget Compound (Hypothetical) Alq₃ (Green Emitter)Ir(ppy)₃ (Green Phosphorescent Dopant)
Peak Emission Wavelength (nm) 550530510
Photoluminescence Quantum Yield (PLQY, %) 7530>90
Maximum External Quantum Efficiency (EQE, %) 8120
Maximum Luminous Efficacy (lm/W) 15360
CIE Coordinates (x, y) (0.40, 0.55)(0.32, 0.55)(0.30, 0.61)
Device Lifetime (LT₅₀, hours @ 1000 cd/m²) >500~1000>10,000

Experimental Protocols

To generate the comparative data presented above, a standardized OLED fabrication and characterization workflow should be followed.

OLED Fabrication

A multi-layer OLED device should be fabricated using vacuum thermal evaporation on a pre-cleaned indium tin oxide (ITO) coated glass substrate.[1] The proposed device structure for testing the target compound as an ETM is as follows:

ITO / HTL (40 nm) / EML (20 nm) / ETM (30 nm) / LiF (1 nm) / Al (100 nm)

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropyl alcohol, followed by UV-ozone treatment.

  • Hole Transport Layer (HTL): A standard HTL material such as NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine) is deposited.

  • Emissive Layer (EML): A well-characterized emissive material, such as a green-emitting dopant like C545T co-deposited with a host like Alq₃, is used.

  • Electron Transport Layer (ETM): The target compound is deposited as the ETM. For comparison, control devices with standard ETMs like Alq₃ or TPBi should be fabricated.

  • Electron Injection Layer (EIL) and Cathode: A thin layer of lithium fluoride (LiF) is deposited to facilitate electron injection, followed by an aluminum (Al) cathode.[1]

To test the target compound as an emitter, it would be deposited as the EML, potentially doped into a suitable host material.

Device Characterization

The fabricated OLED devices should undergo a series of electro-optical tests to determine their performance characteristics.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode. This data is used to determine the turn-on voltage, current efficiency, and power efficiency.

  • Electroluminescence (EL) Spectra: The emission spectrum of the device is measured at different operating voltages to determine the peak emission wavelength and calculate the CIE color coordinates.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Device Lifetime: The operational stability of the device is assessed by measuring the time it takes for the initial luminance to decrease by 50% (LT₅₀) at a constant current density.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for benchmarking a new OLED material and a simplified representation of the charge injection and recombination process in an OLED.

Benchmarking Workflow for a Novel OLED Material cluster_prep Material Preparation & Characterization cluster_fab Device Fabrication cluster_test Device Testing & Analysis cluster_comp Comparative Analysis synthesis Synthesis & Purification of Target Compound photophys Photophysical Characterization (PLQY, Absorption/Emission Spectra) synthesis->photophys thermal Thermal Analysis (TGA, DSC) photophys->thermal substrate Substrate Cleaning thermal->substrate deposition Vacuum Thermal Evaporation of Organic Layers & Cathode substrate->deposition encapsulation Device Encapsulation deposition->encapsulation jvl J-V-L Measurement encapsulation->jvl el Electroluminescence Spectroscopy jvl->el lifetime Lifetime & Stability Testing el->lifetime data_table Data Tabulation & Comparison with Reference Materials lifetime->data_table conclusion Performance Evaluation & Conclusion data_table->conclusion Simplified OLED Energy Level Diagram & Charge Recombination cluster_electrodes Electrodes cluster_organics Organic Layers cluster_recomb anode Anode (ITO) htl HTL HOMO anode->htl Hole Injection cathode Cathode (Al) etl ETL LUMO cathode->etl Electron Injection eml EML HOMO/LUMO htl->eml Hole Transport recombination Exciton Formation & Radiative Decay (Light Emission) etl->eml Electron Transport

References

cross-validation of analytical data for [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Analytical Cross-Validation of Styrylpyridinium Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical data for styrylpyridinium derivatives, with a focus on compounds structurally related to [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. The information presented is intended to support researchers and professionals in the development and validation of analytical methods for this class of compounds. While specific data for the requested compound is not available in public literature, this guide leverages data from closely related analogs to provide a foundational understanding of their characterization and performance.

Introduction to Styrylpyridinium Dyes

Styrylpyridinium dyes are a class of organic compounds characterized by a pyridinium ring linked to a substituted phenyl group via an ethenyl bridge. These molecules are of significant interest in various scientific fields due to their fluorescence properties, which can be tuned by modifying their molecular structure.[1][2] Their applications range from fluorescent probes for cell imaging to components in nonlinear optical materials.[1][2][3] The synthesis of these compounds can be achieved through several methods, including aldol condensation, Knoevenagel condensation, Wittig, and Horner reactions.[2]

Comparative Analytical Data

The following tables summarize key analytical data for representative styrylpyridinium derivatives, offering a baseline for comparison and cross-validation of new analogs.

Table 1: Spectroscopic Properties of Selected Styrylpyridinium Derivatives

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Reference
4-(4-(dimethylamino)styryl)-1-phenylpyridinium iodide (PhSt)Solvent DependentSolvent Dependent-Enhanced in viscous media[4]
Julolidine-based SP (6e)~520~7602400.7%[5]
p-methoxyphenyl-based SP (6a)--19515.1%[5]
3,4,5-trimethoxyphenyl-based SP (6b)--19512.2%[5]
Julolidine-divinyl-based SP (6d)--3250.5%[5]
3,4,5-trimethoxyphenyl-divinyl-based SP (6c)--352-[5]

Table 2: Crystallographic Data for 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide

ParameterValue
Molecular FormulaC₁₅H₁₆NO⁺·I⁻
Molecular Weight353.19
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.1760 (3)
b (Å)8.6895 (4)
c (Å)12.1555 (6)
α (°)92.645 (2)
β (°)92.115 (2)
γ (°)103.781 (2)
Volume (ų)734.47 (6)
Z2
Data from Senthil et al. (2013)[3][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical data. Below are protocols for key experiments cited in the literature for the characterization of styrylpyridinium derivatives.

Synthesis of Styrylpyridinium Derivatives

A common synthetic route involves the condensation of a substituted benzaldehyde with a picolinium salt in the presence of a catalytic amount of a base like piperidine or pyrrolidine.[1][2]

Example Protocol for 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide: [3][6]

  • Solutions of 1,2-dimethylpyridinium iodide (30 mmol) and 4-methoxybenzaldehyde (30 mmol) are mixed in a 1:1 molar ratio in hot methanol (20 ml).

  • A few drops of piperidine are added as a catalyst.

  • The mixture is refluxed at 60°C for 8 hours.

  • The resulting crystalline product is filtered and washed with diethyl ether and dried.

  • Single crystals suitable for X-ray diffraction can be obtained by recrystallization from a methanol-acetonitrile (1:1) mixture by slow evaporation.[3][6]

Spectroscopic Analysis

UV-Visible Absorption and Fluorescence Spectroscopy: [4]

  • Solutions of the styrylpyridinium dye are prepared in various solvents of different polarities.

  • Absorption spectra are recorded on a UV-Vis spectrophotometer (e.g., Agilent 8453).

  • Fluorescence emission spectra and decay curves are measured using a fluorescence spectrometer (e.g., Edinburgh Instruments FS5).

  • Fluorescence quantum yields are determined relative to a standard fluorophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR is used to confirm the formation of the 1:1 complexes and the overall structure of the synthesized compounds.[7]

  • NMR spectra are typically measured in D₂O or other suitable deuterated solvents.

  • Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz Bruker Avance).

X-ray Crystallography

Single-crystal X-ray diffraction is employed to determine the precise three-dimensional structure of the molecule.[3][6]

  • A suitable single crystal is mounted on a diffractometer (e.g., Bruker APEXII CCD).

  • X-ray diffraction data is collected, and the structure is solved and refined using appropriate software (e.g., SHELXS97, SHELXL97).[3]

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of a novel styrylpyridinium derivative.

Workflow for Synthesis and Characterization of Styrylpyridinium Derivatives cluster_synthesis Synthesis cluster_characterization Analytical Characterization cluster_validation Method Cross-Validation Reactants 1-methylpyridinium iodide + Substituted Benzaldehyde Reaction Condensation Reaction (e.g., with piperidine catalyst) Reactants->Reaction Purification Filtration & Washing Reaction->Purification Crystallization Recrystallization Purification->Crystallization Product Styrylpyridinium Product Crystallization->Product XRD X-ray Diffraction (Crystal Structure) Crystallization->XRD NMR NMR Spectroscopy (Structure Confirmation) Product->NMR UVVis UV-Vis Spectroscopy (Absorption Properties) Product->UVVis Fluorescence Fluorescence Spectroscopy (Emission Properties, Quantum Yield) Product->Fluorescence CompareData Compare with Alternative Derivatives NMR->CompareData UVVis->CompareData Fluorescence->CompareData XRD->CompareData AssessPerformance Assess Performance Criteria CompareData->AssessPerformance

Caption: A flowchart outlining the synthesis, characterization, and cross-validation process for styrylpyridinium derivatives.

Logical Relationship for Analytical Method Validation

This diagram illustrates the key parameters considered during the validation of an analytical procedure for a pharmaceutical compound.

Key Parameters in Analytical Method Validation Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate Precision) Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Core performance characteristics evaluated during analytical method validation.

References

A Comparative Guide to the Purity Assessment of Synthesized [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of the synthesized styrylpyridinium dye, [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. The performance of this compound, particularly relevant in bioimaging and as a potential photosensitizer, is compared with alternative styrylpyridinium dyes. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting appropriate analytical techniques and understanding the purity landscape of this class of compounds.

Data Presentation: Purity and Performance Comparison

The purity and photophysical properties of the target compound are compared with two alternative styrylpyridinium dyes, which have been utilized in cellular imaging.

Table 1: Purity Assessment Methods and Typical Results

Analytical MethodTarget CompoundAlternative 1: (E)-4-(2-(julolidin-9-yl)vinyl)-1-methylpyridin-1-ium iodideAlternative 2: (E)-4-(4-(dimethylamino)styryl)-1-methylpyridin-1-ium iodide (DASPMI)
HPLC Purity (%) > 95% (Expected)≥ 97%> 98%
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrometry M+ foundM+ foundM+ found
Elemental Analysis C, H, N, I ± 0.4%C, H, N, I ± 0.4%C, H, N, I ± 0.4%

Table 2: Comparative Photophysical and Performance Data

ParameterTarget CompoundAlternative 1Alternative 2 (DASPMI)
Absorption Max (λ_max,abs) Not Reported530 nm (in DMSO)480 nm (in DMSO)
Emission Max (λ_max,em) Not Reported760 nm (in DMSO)610 nm (in DMSO)
Stokes Shift Not Reported230 nm130 nm
Quantum Yield (Φ_F) Not Reported0.007 (in DMSO)[1]0.014 (in DMSO)
Application Potential polymerizable dye for bio-applicationsNear-infrared fluorescent probe[1]Mitochondrial staining agent

Experimental Protocols

Detailed methodologies for the synthesis and purity assessment of styrylpyridinium dyes are provided below. The synthesis of the target compound is a proposed route based on established chemical transformations for analogous molecules.

Synthesis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

This synthesis is a two-step process involving the preparation of a key intermediate, 4-formylphenyl acrylate, followed by a Knoevenagel condensation.

Step 1: Synthesis of 4-formylphenyl acrylate

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, acryloyl chloride (1.1 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Knoevenagel Condensation

  • A mixture of 4-formylphenyl acrylate (1.0 eq) and 1,4-dimethylpyridinium iodide (1.0 eq) is dissolved in ethanol.

  • A catalytic amount of piperidine (2-3 drops) is added to the solution.

  • The reaction mixture is refluxed for 8-12 hours.[2]

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and then diethyl ether to yield the final product.

  • Further purification can be achieved by recrystallization from a suitable solvent system like methanol/acetonitrile.[2]

Purity Assessment Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λ_max of the compound.

  • Procedure: A sample of the synthesized compound is dissolved in the mobile phase, filtered, and injected into the HPLC system. The purity is determined by the area percentage of the main peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Procedure for ¹H NMR: A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is recorded. The purity is qualitatively assessed by the absence of significant impurity peaks. The integration of the peaks should correspond to the expected proton ratios in the molecule.

  • Procedure for Quantitative ¹H NMR (qNMR): An accurately weighed amount of the sample and an internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent. The ¹H NMR spectrum is acquired with a sufficient relaxation delay. The purity is calculated by comparing the integral of a characteristic peak of the analyte with that of the internal standard.

3. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) is typically used for these charged molecules.

  • Procedure: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is determined and compared with the calculated exact mass.

4. Elemental Analysis

  • Procedure: A sample of the dried compound is submitted for elemental analysis to determine the percentage composition of Carbon (C), Hydrogen (H), Nitrogen (N), and Iodine (I). The experimental values should be within ±0.4% of the calculated theoretical values.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and purity assessment of the target compound.

synthesis_workflow cluster_synthesis Synthesis start 4-Hydroxybenzaldehyde + Acryloyl Chloride intermediate 4-Formylphenyl Acrylate start->intermediate Esterification product [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide intermediate->product Knoevenagel Condensation reagent 1,4-Dimethylpyridinium Iodide reagent->product

Caption: Synthetic pathway for the target compound.

purity_assessment_workflow cluster_purity Purity Assessment crude Crude Product hplc HPLC (>95%) crude->hplc nmr ¹H NMR (Structure Confirmation) crude->nmr ms Mass Spectrometry (Molecular Ion) crude->ms pure Pure Product hplc->pure nmr->pure ms->pure elemental Elemental Analysis (C,H,N,I ±0.4%) pure->elemental

References

Comparative Guide to the Structure-Property Relationship of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate Iodide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-property relationships of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide and its analogs. The information presented herein is intended to inform research and development efforts in the fields of medicinal chemistry, materials science, and drug discovery by providing a structured overview of their synthesis, photophysical properties, and biological activities.

Introduction to Styrylpyridinium Dyes

Styrylpyridinium dyes are a class of organic compounds characterized by a pyridinium ring linked to a phenyl ring through an ethenyl bridge. This core structure forms a versatile scaffold that has been extensively explored for a variety of applications, including as fluorescent probes for cellular imaging, and as agents with potential therapeutic activities. The properties of these dyes are highly tunable through chemical modification of the pyridinium ring, the phenyl ring, and the counter-ion.

The subject of this guide, [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide, is a styrylpyridinium derivative featuring a prop-2-enoate group on the phenyl ring. This electron-withdrawing substituent is expected to significantly influence the electronic and, consequently, the photophysical and biological properties of the molecule. This guide will explore these relationships by comparing analogs with varying substituents.

Synthesis of Styrylpyridinium Analogs

The synthesis of styrylpyridinium salts is most commonly achieved through the Knoevenagel condensation reaction.[1] This method involves the reaction of an N-alkylpicolinium salt with a substituted benzaldehyde in the presence of a basic catalyst, such as piperidine or pyrrolidine.[1]

Logical Relationship of Synthesis

General Synthesis of Styrylpyridinium Analogs cluster_reactants Reactants cluster_conditions Reaction Conditions N_Alkylpicolinium_Salt N-Alkyl-4-picolinium Salt Knoevenagel_Condensation Knoevenagel Condensation N_Alkylpicolinium_Salt->Knoevenagel_Condensation Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Benzaldehyde->Knoevenagel_Condensation Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Knoevenagel_Condensation Solvent_Heat Solvent & Heat Solvent_Heat->Knoevenagel_Condensation Styrylpyridinium_Product Styrylpyridinium Analog Knoevenagel_Condensation->Styrylpyridinium_Product

Caption: General synthetic scheme for styrylpyridinium analogs via Knoevenagel condensation.

Structure-Property Relationship: A Comparative Analysis

Photophysical Properties

The photophysical properties of styrylpyridinium dyes, such as their absorption and emission wavelengths, are highly sensitive to the electronic nature of the substituents on both the pyridinium and phenyl rings. Electron-donating groups on the phenyl ring and electron-withdrawing groups on the pyridinium ring generally lead to a red-shift (longer wavelength) in the absorption and emission spectra.

Table 1: Comparison of Photophysical Properties of Styrylpyridinium Analogs

AnalogSubstituent on Phenyl RingAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Reference
A 4-N,N-dimethylamino480620140Fictional Example
B 4-methoxy430550120Fictional Example
C 4-hydroxy415530115Fictional Example
D 4-carboxy390490100Fictional Example
E (Inferred) 4-prop-2-enoate~390-410~490-520~100-110Inferred

Note: Data for analogs A-D are representative examples based on known trends for styrylpyridinium dyes. Data for analog E is an educated inference based on the electron-withdrawing nature of the prop-2-enoate group.

The prop-2-enoate group is an electron-withdrawing group, and therefore, it is anticipated that the target compound will exhibit absorption and emission maxima at shorter wavelengths compared to analogs with electron-donating substituents.

Biological Properties: Cytotoxicity

The biological activity of styrylpyridinium compounds is also influenced by their chemical structure. Cytotoxicity, a key parameter in drug development, is often evaluated to assess the therapeutic potential and safety of these compounds.

Table 2: Comparison of Cytotoxicity of Styrylpyridinium Analogs

AnalogSubstituent on Phenyl RingCell LineIC50 (µM)Reference
F 4-N,N-dimethylaminoHeLa15.2Fictional Example
G 4-methoxyHeLa25.8Fictional Example
H 4-nitroHeLa5.1Fictional Example
I (Inferred) 4-prop-2-enoateHeLa~5-10Inferred

Note: Data for analogs F-H are representative examples. Data for analog I is an educated inference, suggesting that the electron-withdrawing nature of the prop-2-enoate group might lead to higher cytotoxicity.

The presence of electron-withdrawing groups on the phenyl ring has been shown to correlate with increased cytotoxicity in some series of styrylpyridinium compounds. Therefore, the prop-2-enoate analog is predicted to exhibit moderate to high cytotoxicity.

Experimental Protocols

General Synthesis via Knoevenagel Condensation

Materials:

  • 1-methyl-4-picolinium iodide

  • Substituted benzaldehyde (e.g., 4-formylphenyl prop-2-enoate)

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve equimolar amounts of 1-methyl-4-picolinium iodide and the substituted benzaldehyde in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure styrylpyridinium iodide analog.

Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Experimental Workflow:

MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of styrylpyridinium analogs Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis

References

advantages of using [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide over traditional materials

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Advanced Organic NLO Materials and Traditional Inorganic Crystals

An Objective Guide for Researchers in Photonics and Drug Development

Introduction

The quest for advanced materials with superior nonlinear optical (NLO) properties is a cornerstone of innovation in fields ranging from telecommunications and data storage to advanced biomedical imaging and therapeutics. While the specific compound, [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide, is not documented in existing scientific literature, its core structure belongs to the promising class of stilbazolium salts. These organic crystalline materials are at the forefront of research due to their potential for exceptionally high NLO coefficients.

This guide provides a comparative analysis of a well-characterized and high-performance stilbazolium salt, 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) , against traditional inorganic NLO crystals such as Beta-Barium Borate (BBO) , Potassium Dihydrogen Phosphate (KDP) , and Lithium Niobate (LiNbO₃) . This comparison will offer researchers, scientists, and drug development professionals a clear perspective on the relative advantages and potential applications of these advanced organic materials.

Performance Comparison: Stilbazolium Salts vs. Traditional Inorganic Crystals

The primary advantage of organic NLO crystals like DAST lies in their exceptionally large second-order nonlinear optical coefficients, which are significantly higher than those of traditional inorganic materials.[1][2][3] This translates to more efficient frequency conversion and electro-optic modulation.

Table 1: Comparison of Key Nonlinear Optical Properties

PropertyDAST (Organic)BBO (Inorganic)KDP (Inorganic)LiNbO₃ (Inorganic)
Second-Order NLO Coefficient (d₃₃) ~2020 pm/V @ 1315 nm~2.2 pm/V~0.39 pm/V~25 pm/V
Electro-Optic Coefficient (r₃₃) ~50-100 pm/V~2.5 pm/V~10.5 pm/V~30.8 pm/V
Transparency Range ~700 - 2000 nm190 - 3500 nm[4][5][6]180 - 1500 nm[7]400 - 5000 nm[8]
Laser Damage Threshold LowerHigh[4][5][6]High[9][10]Moderate to High[11]
Crystal Growth Solution growth, can be challengingHigh-temperature melt growthSolution growthCzochralski method
Mechanical & Thermal Stability LowerExcellent[4]Good, but hygroscopic[7]Excellent

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of NLO materials. Below are summarized protocols for key experiments.

Synthesis of Stilbazolium Salts (e.g., DAST)

The synthesis of DAST and similar stilbazolium salts typically involves a condensation reaction followed by ion exchange.[1]

  • Condensation Reaction: 4-methyl-N-methylpyridinium iodide is reacted with 4-N,N-dimethylaminobenzaldehyde. The reaction is often carried out in a solvent like methanol with a catalytic amount of a base such as piperidine.

  • Ion Exchange (Metathesis): The resulting stilbazolium iodide is then reacted with a salt of the desired counter-anion, for example, sodium tosylate, in an aqueous solution. The less soluble DAST precipitates out and can be collected by filtration.

  • Purification: The crude product is purified by recrystallization, typically from methanol, to obtain high-purity single crystals suitable for NLO applications.[1]

Second-Harmonic Generation (SHG) Measurement: Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for the initial screening of the second-order NLO efficiency of new materials.[2][3]

  • Sample Preparation: A crystalline sample of the material is ground into a fine powder and sieved to ensure a uniform particle size. The powdered sample is then packed into a thin cell with transparent windows.

  • Experimental Setup: A high-intensity pulsed laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm or 1900 nm, is used as the light source. The laser beam is directed onto the powdered sample.

  • Detection: The light transmitted through the sample is passed through a filter to block the fundamental wavelength. The intensity of the second-harmonic signal (at 532 nm or 950 nm) is then measured using a photomultiplier tube or a photodiode.

  • Comparison: The SHG intensity of the sample is compared to that of a standard reference material, such as powdered KDP, under the same experimental conditions.

Visualizing Key Processes

Diagrams illustrating the synthesis and experimental workflow provide a clearer understanding of the processes involved.

Synthesis_Workflow cluster_synthesis Synthesis of DAST 4-methyl-N-methylpyridinium iodide 4-methyl-N-methylpyridinium iodide Condensation Condensation 4-methyl-N-methylpyridinium iodide->Condensation 4-N,N-dimethylaminobenzaldehyde 4-N,N-dimethylaminobenzaldehyde 4-N,N-dimethylaminobenzaldehyde->Condensation Stilbazolium Iodide Stilbazolium Iodide Condensation->Stilbazolium Iodide Ion Exchange Ion Exchange Stilbazolium Iodide->Ion Exchange Sodium Tosylate Sodium Tosylate Sodium Tosylate->Ion Exchange DAST (crude) DAST (crude) Ion Exchange->DAST (crude) Recrystallization Recrystallization DAST (crude)->Recrystallization DAST Single Crystals DAST Single Crystals Recrystallization->DAST Single Crystals

Caption: Synthetic pathway for 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST).

SHG_Measurement_Workflow cluster_shg Kurtz-Perry SHG Measurement Pulsed Laser Pulsed Laser Sample Cell Sample Cell Pulsed Laser->Sample Cell Fundamental (ω) Filter Filter Sample Cell->Filter ω + 2ω Detector Detector Filter->Detector Second Harmonic (2ω) Data Analysis Data Analysis Detector->Data Analysis

Caption: Experimental workflow for Second-Harmonic Generation (SHG) measurement.

Advantages of Stilbazolium Salts Over Traditional Materials

  • Superior NLO Efficiency: The primary advantage of stilbazolium salts like DAST is their significantly larger second-order NLO and electro-optic coefficients. This allows for the development of more efficient and compact photonic devices.

  • Tunable Properties: The molecular structure of organic crystals can be readily modified through synthetic chemistry. This allows for the fine-tuning of their optical properties to suit specific applications.

  • Fast Response Times: Organic NLO materials often exhibit ultrafast response times, which is crucial for high-speed optical switching and data processing applications.

Limitations and Challenges

Despite their advantages, stilbazolium salts also present some challenges:

  • Crystal Growth: Growing large, high-quality single crystals of organic salts can be more challenging than for many inorganic materials.[1]

  • Mechanical and Thermal Stability: Organic crystals are generally softer and have lower melting points and thermal stability compared to their inorganic counterparts.

  • Transparency Window: The transparency range of many stilbazolium salts is more limited, particularly in the UV and deep-blue spectral regions, compared to inorganic crystals like BBO and KDP.

Conclusion

Stilbazolium salts, exemplified by DAST, represent a class of advanced organic materials with the potential to revolutionize nonlinear optics. Their exceptionally high NLO coefficients offer a significant performance advantage over traditional inorganic crystals in various applications. However, challenges related to crystal growth, stability, and a more limited transparency range need to be addressed for their widespread adoption. For researchers and professionals in photonics and drug development, understanding the trade-offs between these material classes is essential for selecting the optimal material for a given application, whether it be for next-generation optical communication systems or advanced bio-photonic imaging techniques.

References

A Comparative Guide to the Cytotoxicity of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide for Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular imaging, the ideal fluorescent probe offers high-resolution visualization with minimal perturbation to the biological system under investigation. A critical aspect of this is the probe's cytotoxicity, as it directly impacts the validity of experimental observations. This guide provides a comparative analysis of the cytotoxicity of the styrylpyridinium dye, [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide, and its alternatives, supported by experimental data and detailed protocols.

Quantitative Cytotoxicity Comparison

The following table summarizes the available quantitative data on the cytotoxicity of various fluorescent probes used for bioimaging, including styrylpyridinium derivatives and commonly used alternatives. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values are presented for different cell lines, providing a benchmark for their relative toxicity.

Probe/Compound ClassCell LineAssayIC50/LC50 (µM)Reference
Styrylpyridinium Derivatives
[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodideData Not Available---
Styrylpyrylium Salts (8 compounds)Hep3BNot Specified4.2 - 11.5[1]
Styryl Probe (acceptor-π-acceptor)Not SpecifiedNot Specified> 20 (LC50)[2]
Styryl Pyridinium Probe (EPN)Not SpecifiedNot Specified> 10 (No noticeable cytotoxicity)[3]
Alternative Mitochondrial Probes
Hemicyanine-based SensorNot SpecifiedNot Specified< 5 (LC50)[2]
Commercially Available Mitochondrial Probes (e.g., MitoTracker, TMRM)VariousVariousGenerally low, but can vary[1]

Note: Direct comparison is challenging due to variations in experimental conditions, including cell lines, incubation times, and specific assay protocols. The data for "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide" is currently unavailable in the reviewed literature.

Experimental Protocols

Accurate assessment of cytotoxicity is paramount. Below are detailed methodologies for common assays used to evaluate the biocompatibility of fluorescent probes.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the fluorescent probe and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 20% sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide (DMF), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm should be subtracted.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the probe concentration to determine the IC50 value.

Considerations for Fluorescent Compounds:

  • Spectral Overlap: The absorbance spectrum of the fluorescent compound may overlap with that of the formazan product. It is crucial to measure the absorbance of the compound alone at 570 nm and subtract this from the final reading.

  • Direct Reduction of MTT: Some compounds may directly reduce MTT, leading to a false-positive result. A cell-free control containing the compound and MTT should be included to assess this possibility.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[4] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) to a colored formazan product.[2]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing the LDH assay substrate, cofactor, and dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Considerations for Fluorescent Compounds:

  • Fluorescence Interference: If using a fluorometric version of the LDH assay, the emission spectrum of the test compound may overlap with that of the fluorescent product (e.g., resorufin).[5] It is essential to measure the fluorescence of the compound alone and subtract it from the assay readings.

Signaling Pathways and Mechanisms of Cytotoxicity

While specific data for "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide" is scarce, styrylpyridinium dyes, particularly those that target mitochondria, can induce cytotoxicity through several mechanisms.

Mitochondrial Membrane Depolarization and Apoptosis: Many cationic styrylpyridinium dyes accumulate in mitochondria due to the negative mitochondrial membrane potential. High concentrations of these probes can disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. This disruption can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately activating the caspase cascade.

Caspase Activation: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. The intrinsic pathway, often initiated by mitochondrial dysfunction, typically involves the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. These executioner caspases are responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Below is a simplified representation of the intrinsic apoptosis pathway that can be triggered by mitochondrial-targeting cytotoxic agents.

G cluster_0 Mitochondrion Mito Mitochondrial Dysfunction CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by mitochondrial dysfunction.

Experimental Workflow for Cytotoxicity Assessment

A logical workflow is crucial for the systematic evaluation of a new bioimaging probe's cytotoxicity.

G start Start: New Bioimaging Probe cell_culture Cell Culture (e.g., HeLa, A549) start->cell_culture dose_range Dose-Response Screening (e.g., 0.1 - 100 µM) cell_culture->dose_range mtt_assay MTT Assay (Metabolic Activity) dose_range->mtt_assay ldh_assay LDH Assay (Membrane Integrity) dose_range->ldh_assay ic50 Determine IC50 Value mtt_assay->ic50 ldh_assay->ic50 apoptosis_assay Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis_assay If cytotoxic end End: Cytotoxicity Profile ic50->end If not cytotoxic caspase_assay Caspase Activation Assay (e.g., Caspase-3/7 Glo) apoptosis_assay->caspase_assay mechanism Elucidate Cytotoxicity Mechanism caspase_assay->mechanism mechanism->end

Caption: Workflow for assessing the cytotoxicity of a new bioimaging probe.

References

theoretical vs. experimental data for [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and chemical databases, no specific theoretical or experimental data was found for the compound "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide." Consequently, a direct comparison guide as requested cannot be provided at this time.

The search included queries for the synthesis, characterization, spectroscopic data, and computational studies of this specific molecule. Despite these efforts, no publications or database entries matching the requested compound were identified.

While information on structurally related stilbazolium derivatives is available, a detailed comparison of theoretical versus experimental data for the specified compound is not possible due to the absence of any published research.

Therefore, the creation of data tables, experimental protocols, and signaling pathway diagrams as outlined in the core requirements cannot be fulfilled for "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide."

Researchers, scientists, and drug development professionals interested in this specific molecule may need to undertake its synthesis and characterization as novel research.

Safety Operating Guide

Essential Guide to the Safe Disposal of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of chemical waste. This guide provides detailed procedures for the safe handling and disposal of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide, a compound comprised of a pyridinium iodide and a prop-2-enoate (acrylate) moiety.

Due to the compound's complex nature and potential hazards associated with its components, it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Key Hazards and Considerations

The primary hazards associated with this compound stem from its constituent parts: the pyridinium iodide and the acrylate group.

  • Pyridinium Iodide: Pyridinium compounds can be toxic. For instance, the related compound 1-methyl-4-phenylpyridinium (MPP+) is a known neurotoxin. While the toxicity of this specific compound is not fully characterized, it should be handled with care. Organic iodide compounds can also be hazardous and may require specific disposal methods.

  • Prop-2-enoate (Acrylate): Acrylates are known to be skin and eye irritants and can cause allergic skin reactions.

Given these potential hazards, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing the appropriate personal protective equipment.

PPESpecification
Gloves Nitrile gloves
Eye Protection Safety glasses or goggles
Body Protection A properly fastened laboratory coat
Disposal Procedure: A Step-by-Step Guide

The following procedure outlines the necessary steps for the safe disposal of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide.

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide".

    • Include any known hazard symbols (e.g., toxic, irritant).

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Contacting EHS:

    • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for pickup and disposal. They will have the expertise to handle and dispose of the chemical in accordance with federal, state, and local regulations.

  • Spill Management:

    • In the event of a spill, immediately alert others in the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Report the spill to your supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide.

A Start: Handling Chemical Waste BB BB A->BB B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect waste in a sealed, labeled container D Store in designated hazardous waste area C->D G Spill Occurs C->G E Contact EHS for disposal D->E F End: Proper Disposal E->F G->D No H Contain spill with absorbent material G->H Yes II II H->II I Collect and dispose of as hazardous waste J Clean and decontaminate spill area J->D BB->C II->J cluster_neutralization Chemical Neutralization Concept A Organic Iodide Waste (Hazardous) B Add Reducing Agent (e.g., Sodium Thiosulfate) A->B Treatment C Iodide Ion (Less Hazardous) B->C Reduction

Essential Safety and Handling Protocols for [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for "[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide". The following guidance is based on safety protocols for structurally related compounds and general laboratory safety principles. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this chemical.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. The following operational and disposal plans are designed to ensure laboratory safety and build trust in chemical handling procedures.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the components of the molecule, potential hazards may include skin and eye irritation, and toxicity if ingested or inhaled. The following table summarizes the recommended personal protective equipment (PPE).

Protection Type Recommended Equipment Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1][2][3]To protect against splashes and airborne particles that could cause serious eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, inspect before use).[3] A lab coat or chemical-impervious clothing is mandatory.[3][5]To prevent skin contact which may cause irritation.[1][4] Contaminated clothing should be removed and washed before reuse.[1][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be required.[3]To avoid inhalation of dust or vapors, which may be toxic or cause respiratory irritation.[4][5]
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.[3]To prevent skin absorption and contamination.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_node 1. Review SDS and Conduct Risk Assessment ppe_node 2. Don Appropriate PPE prep_node->ppe_node hood_node 3. Prepare Well-Ventilated Workspace (Fume Hood) ppe_node->hood_node weigh_node 4. Weigh/Measure Compound in Fume Hood dissolve_node 5. Prepare Solutions in Fume Hood weigh_node->dissolve_node decon_node 6. Decontaminate Glassware and Surfaces waste_node 7. Dispose of Waste in Designated Containers decon_node->waste_node remove_ppe_node 8. Remove PPE and Wash Hands waste_node->remove_ppe_node

Safe Handling Workflow for Potentially Hazardous Chemicals.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][5]
Skin Contact Immediately wash with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[1][4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Clean mouth with water and call a physician or poison control center immediately.[1][5]

Storage and Disposal Plan

Proper storage and disposal are essential to prevent contamination and ensure safety.

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

  • Do not let the chemical enter the environment.[1] Contaminated packaging should be treated as the chemical itself.

This guidance is intended to supplement, not replace, institutional safety protocols and professional judgment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4''-Hydroxyisojasminin
Reactant of Route 2
Reactant of Route 2
4''-Hydroxyisojasminin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.